Rufloxacin hydrochloride
描述
属性
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOADBMXVRBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101363-10-4 (Parent) | |
| Record name | Rufloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045709 | |
| Record name | Rufloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106017-08-7 | |
| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106017-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rufloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rufloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Rufloxacin Hydrochloride on DNA Gyrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanism by which rufloxacin hydrochloride, a fluoroquinolone antibiotic, exerts its antibacterial effects through the inhibition of bacterial DNA gyrase. This document provides a detailed overview of the enzyme's function, the drug-enzyme interaction, and the downstream consequences for bacterial viability. It also includes comprehensive experimental protocols for key assays and quantitative data for comparative analysis.
Introduction to DNA Gyrase and Fluoroquinolones
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival but absent in higher eukaryotes, making it an ideal target for antimicrobial agents.[1] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and recombination.[1] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATPase activity that powers the supercoiling reaction.[1]
This compound belongs to the fluoroquinolone class of antibiotics, which are potent inhibitors of bacterial DNA gyrases and topoisomerase IV. These drugs exert their bactericidal effects by trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[2]
Mechanism of Action of this compound
The antibacterial action of this compound, like other fluoroquinolones, is a multi-step process that culminates in the inhibition of DNA replication and transcription.
-
Formation of the Ternary Complex: Rufloxacin does not bind to DNA gyrase or DNA alone with high affinity. Instead, it intercalates into the DNA at the site of cleavage and forms a stable ternary complex with both the enzyme and the cleaved DNA.[2]
-
Stabilization of the Cleavage Complex: The core of the mechanism lies in the stabilization of the "cleavage complex," a transient intermediate in the topoisomerase reaction cycle where the DNA is cleaved and covalently linked to the GyrA subunits. Rufloxacin and other fluoroquinolones bind to this complex and inhibit the subsequent religation of the DNA strands.[2]
-
Inhibition of DNA Supercoiling: By trapping the cleavage complex, rufloxacin effectively inhibits the supercoiling activity of DNA gyrase. This leads to a relaxation of the bacterial chromosome and disrupts the topological state of the DNA required for essential cellular processes.
-
Induction of Double-Strand Breaks: The stabilized cleavage complexes act as physical barriers to the progression of replication forks and transcription machinery. The collision of these complexes with the cellular machinery is thought to convert the transient, enzyme-linked DNA breaks into permanent, lethal double-strand breaks.[2]
The following diagram illustrates the inhibitory action of rufloxacin on the DNA gyrase catalytic cycle.
Caption: Mechanism of this compound Action on DNA Gyrase.
Quantitative Analysis of DNA Gyrase Inhibition
While a study on the inhibitory activity of rufloxacin on Micrococcus luteus DNA gyrase has been published, the specific IC₅₀ value was not available in the public domain at the time of this writing. However, for comparative purposes, the following table summarizes the 50% inhibitory concentrations (IC₅₀) of several other fluoroquinolones against DNA gyrase from different bacterial species. This data provides a valuable context for the potency of this class of antibiotics.
| Fluoroquinolone | Bacterial Species | IC₅₀ (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.45 | [3] |
| Levofloxacin | Enterococcus faecalis | 28.1 | [3] |
| Ciprofloxacin | Enterococcus faecalis | 27.8 | [3] |
| Sparfloxacin | Enterococcus faecalis | 25.7 | [3] |
| Gatifloxacin | Enterococcus faecalis | 5.60 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of compounds like this compound on DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibition of this activity by a test compound.
Experimental Workflow:
Caption: DNA Gyrase Supercoiling Assay Workflow.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
5x Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Stop Solution/Loading Dye: 5% SDS, 25% Ficoll, 0.025% bromophenol blue, 50 mM EDTA.
-
1% Agarose gel in Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide staining solution
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5x Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or solvent control)
-
x µL of water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of a pre-mixed solution of GyrA and GyrB subunits.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The conversion of relaxed plasmid to the faster-migrating supercoiled form is observed. The concentration of rufloxacin that inhibits this conversion by 50% (IC₅₀) can be determined.
DNA Gyrase Cleavage Assay
This assay detects the formation of the stabilized cleavage complex by measuring the linearization of a supercoiled plasmid DNA substrate.
Experimental Workflow:
Caption: DNA Gyrase Cleavage Assay Workflow.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Supercoiled pBR322 plasmid DNA
-
This compound stock solution
-
5x Assay Buffer (as described for the supercoiling assay, ATP may be omitted)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
Loading Dye
-
1% Agarose gel in TAE buffer
-
Ethidium bromide staining solution
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5x Assay Buffer
-
1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or solvent control)
-
x µL of water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of a pre-mixed solution of GyrA and GyrB subunits.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Add 2 µL of 10% SDS and mix gently to denature the gyrase, trapping the covalent complex.
-
Add 1 µL of Proteinase K and incubate at 37°C for an additional 30 minutes to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the gel.
-
The formation of the cleavage complex is indicated by the appearance of a linear DNA band, which migrates slower than the supercoiled substrate. The amount of linear DNA is proportional to the amount of cleavage complex formed.
Conclusion
This compound is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for bacterial survival. Its mechanism of action involves the formation of a ternary complex with the enzyme and DNA, which stabilizes the transient DNA cleavage intermediate. This leads to the inhibition of DNA supercoiling and the accumulation of lethal double-strand breaks, ultimately resulting in bacterial cell death. The experimental protocols provided herein are standard methods for evaluating the activity of rufloxacin and other potential DNA gyrase inhibitors, which are essential for the discovery and development of new antibacterial agents.
References
The Chemical Architecture and Synthesis of Rufloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of Rufloxacin hydrochloride, a significant fluoroquinolone antibiotic. The following sections detail its molecular characteristics, present established synthetic pathways with explicit experimental protocols, and summarize key quantitative data.
Chemical Structure and Properties of this compound
Rufloxacin is a tricyclic fluoroquinolone antibiotic. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulations.
Chemical Name: 9-Fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid hydrochloride[1].
Molecular Formula: C₁₇H₁₈FN₃O₃S·HCl[1][2].
Molecular Weight: 399.87 g/mol [1][2].
The core structure features a fused pyrido[1,2,3-de]-1,4-benzothiazine ring system, which is characteristic of this class of antibiotics. The fluorine atom at the C9 position and the N-methylpiperazinyl group at the C10 position are crucial for its antibacterial activity. The carboxylic acid moiety at the C6 position is essential for its interaction with bacterial DNA gyrase and topoisomerase IV[1].
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉ClFN₃O₃S | [3] |
| Molecular Weight | 399.9 g/mol | [3][4] |
| CAS Number | 106017-08-7 | [1][3][4] |
| Appearance | Slightly yellow-green crystalline powder | [1] |
| Melting Point | 322-324°C | [1] |
| Purity | ≥98% | [1][4] |
Synthetic Pathways of this compound
Two primary synthetic routes for this compound have been documented. The most detailed and commonly cited pathway commences with a quinolone disulfide intermediate. An alternative, though less detailed in available literature, begins with 2,3,4-trifluoronitrobenzene.
Synthesis from a Quinolone Disulfide Intermediate
This process involves the reduction of a quinolone disulfide, followed by cyclization, saponification, and final isolation as the hydrochloride salt. A notable advantage of this method is the stability of the quinolone disulfide intermediate, which circumvents the handling of more sensitive precursors[5]. The overall yield for this process, starting from 2,3,4,5-tetrafluorobenzoic acid, is reported to be as high as 76%[5].
The following diagram illustrates the workflow for this synthetic pathway:
Step 1: Reduction of Quinolone Disulfide (II) to Mercaptoethyl Quinolone (III)
-
Method A: Using Triphenylphosphine
-
To a mixture of 55 ml of water, 220 ml of methanol, and 5.5 ml of acetic acid, add 15.4 g of the quinolone disulfide (II, where R is C₂H₅).
-
Treat the resulting solution with 11 g of triphenylphosphine.
-
Stir the reaction mixture at 20-25°C for 2 hours.
-
At the end of the reaction, concentrate the solution under vacuum to dryness. The residue is the crude mercaptoethyl quinolone (III)[2].
-
-
Method B: Using Sodium Hydride
-
To a suspension of 1.5 g of sodium hydride (60% in oil) in 10 ml of N,N-dimethylformamide, add a solution of 15 g of quinolone disulfide (II, R=C₂H₅) in 60 ml of N,N-dimethylformamide dropwise over 5 hours with stirring at 25°C.
-
Continue stirring for an additional 2 hours[2].
-
Step 2: Cyclization to Rufloxacin Ester (IV)
-
To a solution of 10.5 g of the mercaptoethyl quinolone (III) in 65 ml of N,N-dimethylformamide, add 13.2 g of potassium carbonate.
-
Stir the reaction mixture at 30-35°C for 1 hour.
-
Dilute the mixture with 150 ml of water.
-
Filter the resulting precipitate and wash with water to obtain the rufloxacin ethyl ester (IV)[2].
Step 3: Saponification and Isolation of this compound
-
A solution of 10 g of rufloxacin ethyl ester (IV) in 30 ml of acetic acid and 10 ml of 35% hydrochloric acid is refluxed for 2 hours.
-
To the resulting solution, add 135 ml of acetone.
-
Collect the separated product by filtration.
-
The wet residue is suspended in a mixture of ethanol and water and heated at 55-60°C for 15 minutes.
-
Filter the suspension to obtain pure this compound[2]. The yield for this final hydrolysis and purification step is reported to be between 88% and 95%[5].
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| Preparation of Quinolone Disulfide | Ethyl 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)benzoylacetate, 2-aminoethanethiol hydrochloride | N,N-dimethylformamide dimethyl acetal, NaOH, Potassium carbonate, Air | Quinolone Disulfide (II) | 88.6% | [2] |
| Cyclization to Rufloxacin Ester | Mercaptoethyl Quinolone (III) | Potassium carbonate, N,N-dimethylformamide, 30-35°C | Rufloxacin Ethyl Ester (IV) | 85% | [2] |
| Hydrolysis to Rufloxacin HCl | Rufloxacin Ethyl Ester (IV) | Acetic acid, 35% HCl, Reflux; Acetone precipitation | This compound | 92% | [2] |
| Overall Yield | 2,3,4,5-tetrafluorobenzoic acid | (Multi-step process) | This compound | 76% | [5] |
Synthesis from 2,3,4-Trifluoronitrobenzene
An alternative synthetic route has been designed that prepares this compound in eight steps starting from 2,3,4-trifluoronitrobenzene. This method is reported to have an overall yield of 32.5%[1]. The key transformations in this pathway include substitution, reduction, bromination, cyclization, condensation-cyclization, chelation, N-methylpiperazination, and final hydrolysis[1].
The logical flow of this multi-step synthesis is depicted below:
Due to the limited detailed experimental data available in the searched literature for this specific pathway, a comprehensive protocol and quantitative data table are not provided here.
Conclusion
The synthesis of this compound is well-documented, with the route starting from a quinolone disulfide being particularly detailed in patent literature, offering high yields and the use of stable intermediates. This guide provides researchers and drug development professionals with the foundational chemical knowledge and detailed synthetic protocols necessary for the laboratory-scale preparation and further investigation of this important fluoroquinolone antibiotic. The provided quantitative data and experimental workflows offer a solid basis for process optimization and scale-up studies.
References
- 1. Studies on Synthesis of a New Tricyclic Fluoroquinolone this compound [jcpu.cpu.edu.cn]
- 2. US5731433A - Process for the preparation of rufloxacin and salts thereof - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. WO1995011907A1 - Process for the preparation of rufloxacin and salts thereof - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Rufloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rufloxacin hydrochloride is a fluoroquinolone antibiotic characterized by a broad spectrum of activity against various bacterial pathogens, particularly those implicated in urinary and respiratory tract infections. This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. It consolidates quantitative data from multiple studies into structured tables for comparative analysis, offers detailed experimental protocols for key analytical methods, and presents visual diagrams of its mechanism of action and relevant experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Pharmacodynamic Properties
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1][2] Like other fluoroquinolones, its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2]
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[2][3] Rufloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[3]
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication.[2] By inhibiting topoisomerase IV, Rufloxacin prevents proper chromosome segregation, leading to a disruption of cell division and bacterial cell death.[3]
The dual targeting of these essential enzymes contributes to the potent bactericidal activity of this compound.[2]
References
Rufloxacin hydrochloride discovery and development history
An In-depth Examination of the Discovery, Development, and Scientific Foundation of a Fluoroquinolone Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufloxacin hydrochloride is a synthetic, broad-spectrum fluoroquinolone antibiotic. This document provides a detailed technical overview of its discovery, development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and infectious disease research.
Discovery and Development History
Rufloxacin, with the chemical name 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, emerged from research programs aimed at modifying the quinolone structure to improve antibacterial activity and pharmacokinetic profiles. The development of fluoroquinolones, originating from the discovery of nalidixic acid in 1962, represented a significant advancement in antibacterial therapy. Rufloxacin was synthesized as a tricyclic fluoroquinolone, a structural modification that influences its spectrum of activity and disposition in the body.
While rufloxacin has been marketed under trade names such as Monos, Ruflox, and Uroflox, its global regulatory approval has been limited. It has been approved for use in Italy for the treatment of acute uncomplicated cystitis and respiratory tract infections when other treatment options are not suitable. However, it has not received approval from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), who have issued restrictions on the use of fluoroquinolones due to the risk of serious side effects.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. While specific, detailed laboratory-scale protocols are proprietary or not widely published, the general synthetic pathway can be outlined based on patent literature. The process typically begins with the construction of the core quinolone disulfide structure, followed by reduction, cyclization, and saponification to yield the final rufloxacin molecule, which is then converted to its hydrochloride salt.
A general workflow for the synthesis is as follows:
In Vitro Activity of Rufloxacin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth overview of the in vitro activity of rufloxacin against a range of clinically relevant gram-positive bacteria. The data presented herein is compiled from various scientific studies to offer a comprehensive resource for researchers and professionals in the field of drug development and infectious diseases.
The primary mechanism of action of fluoroquinolones, including rufloxacin, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting these enzymes, rufloxacin disrupts bacterial DNA synthesis, leading to bacterial cell death.
This guide summarizes the available quantitative data on the minimum inhibitory concentrations (MICs) of rufloxacin against key gram-positive bacteria, details the experimental methodologies employed in these studies, and provides a visual representation of a typical experimental workflow for determining in vitro antibiotic activity.
Quantitative In Vitro Susceptibility Data
The in vitro efficacy of rufloxacin against various gram-positive bacteria has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of rufloxacin's activity. MIC values, presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates), are crucial for assessing the potential clinical utility of an antibiotic.
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus | ||||
| Methicillin-susceptible (MSSA) | N/A | N/A | N/A | 2.0 |
| Methicillin-resistant (MRSA) | N/A | N/A | N/A | 8.0 |
| Coagulase-Negative Staphylococci | N/A | N/A | N/A | 4.0 |
| Streptococcus pneumoniae | N/A | N/A | N/A | >16 |
| Streptococcus pyogenes | N/A | N/A | N/A | 16 |
| Enterococcus faecalis | N/A | N/A | N/A | >16 |
| Listeria monocytogenes | Multiple clinical isolates and standard strains | 1-2 | N/A | N/A |
Note: N/A indicates that specific data was not available in the reviewed literature.
Experimental Protocols
The determination of in vitro antimicrobial susceptibility is a critical component of antibiotic research and clinical microbiology. The following are detailed methodologies for key experiments cited in the evaluation of rufloxacin's activity against gram-positive bacteria.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
a. Materials:
-
Rufloxacin hydrochloride powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
b. Protocol:
-
Preparation of Rufloxacin Stock Solution: A stock solution of rufloxacin is prepared by dissolving the powder in a suitable solvent (e.g., sterile distilled water or a buffer solution) to a known concentration.
-
Serial Dilutions: Serial twofold dilutions of the rufloxacin stock solution are prepared in CAMHB directly in the wells of the 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a suitable agar medium are suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the serially diluted rufloxacin is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of rufloxacin that completely inhibits visible growth of the bacteria.
Agar Dilution Method for MIC Determination
The agar dilution method is another reference method for determining the MIC of an antibiotic.
a. Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Multipoint inoculator (optional)
b. Protocol:
-
Preparation of Antibiotic-Containing Agar Plates: A stock solution of rufloxacin is prepared as described for the broth microdilution method. A series of agar plates are prepared, each containing a specific concentration of rufloxacin incorporated into the molten MHA before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension. A multipoint inoculator can be used to apply a standardized volume of inoculum from multiple bacterial strains onto each plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of rufloxacin that prevents the visible growth of the bacteria on the agar surface.
Visualizing Experimental Workflow
The following diagram, generated using Graphviz (DOT language), illustrates a generalized workflow for determining the in vitro susceptibility of bacteria to an antibiotic using the broth microdilution method.
Caption: Generalized workflow for MIC determination using broth microdilution.
Signaling Pathways and Logical Relationships
The primary mechanism of action of rufloxacin and other fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this inhibitory pathway.
In Vitro Activity of Rufloxacin Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Rufloxacin, a fluoroquinolone antibiotic, against a range of clinically relevant gram-negative bacteria. The document details its mechanism of action, presents available quantitative susceptibility data, and outlines the standardized experimental protocols used for its evaluation.
Mechanism of Action
Rufloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair. The primary targets in gram-negative bacteria are DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, Rufloxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death. This concentration-dependent bactericidal activity is crucial for its efficacy in treating infections.
In Vitro Susceptibility Data
The in vitro activity of Rufloxacin has been evaluated against a variety of gram-negative clinical isolates. Generally, it demonstrates good activity against members of the Enterobacteriaceae family. However, its activity against non-fermenting gram-negative bacilli, such as Pseudomonas aeruginosa, is limited.
Table 1: In Vitro Activity of Rufloxacin Against Key Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Enterobacteriaceae | ||||
| Escherichia coli | Data not available | Data not available | Data not available | Data not available |
| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available |
| Proteus mirabilis | Data not available | Data not available | Data not available | Data not available |
| Enterobacter cloacae | Data not available | Data not available | Data not available | Data not available |
| Salmonella spp. | Data not available | Data not available | Data not available | Data not available |
| Shigella spp. | Data not available | Data not available | Data not available | Data not available |
| Citrobacter spp. | Data not available | Data not available | Data not available | Data not available |
| Serratia spp. | Data not available | Data not available | Data not available | Data not available |
| Other Gram-Negative Bacteria | ||||
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available |
| Acinetobacter spp. | Data not available | Data not available | Data not available | Data not available |
| Aeromonas hydrophila | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of in vitro susceptibility of gram-negative bacteria to Rufloxacin is primarily conducted using standardized methods such as broth microdilution and agar dilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of Rufloxacin in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of Rufloxacin that completely inhibits visible bacterial growth.
Agar Dilution Method
In the agar dilution method, varying concentrations of Rufloxacin are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacteria. Following incubation, the MIC is recorded as the lowest concentration of Rufloxacin that prevents the growth of bacterial colonies.
Detailed Steps for Agar Dilution:
-
Preparation of Rufloxacin-Containing Agar Plates:
-
A stock solution of Rufloxacin is prepared in a suitable solvent.
-
A series of twofold dilutions of the stock solution are made.
-
Each dilution is added to molten Mueller-Hinton agar at 45-50°C to achieve the final desired concentrations.
-
The agar is poured into sterile petri dishes and allowed to solidify.
-
-
Inoculum Preparation:
-
A standardized bacterial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
This suspension is further diluted to achieve a final inoculum density of approximately 10^4 colony-forming units (CFU) per spot.
-
-
Inoculation and Incubation:
-
A multipoint inoculator is used to spot the bacterial suspensions onto the surface of the agar plates.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of Rufloxacin that completely inhibits the visible growth of the test organism.
-
Conclusion
Rufloxacin demonstrates significant in vitro activity against a broad range of gram-negative bacteria, particularly members of the Enterobacteriaceae. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a potent bactericidal effect. The standardized methods of broth microdilution and agar dilution are crucial for accurately determining its in vitro efficacy. Further research providing more detailed MIC50 and MIC90 values for a wider array of clinical isolates would be beneficial for a more comprehensive understanding of its activity spectrum.
References
- 1. Comparative activity of the new fluoroquinolone rufloxacin (MF 934) against clinical isolates of gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of a new quinolone, rufloxacin, against nosocomial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rufloxacin (MF-934): in vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Rufloxacin hydrochloride CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rufloxacin hydrochloride, a fluoroquinolone antibiotic. It covers its chemical identity, physicochemical properties, synthesis, and mechanism of action, with a focus on the technical details relevant to research and development.
Chemical Identity and Properties
This compound is the hydrochloride salt of Rufloxacin, a synthetic fluoroquinolone antibacterial agent.[1]
CAS Number: 106017-08-7[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈FN₃O₃S · HCl | [2][3] |
| Molecular Weight | 399.9 g/mol | [2][4] |
| Appearance | Off-white to slightly yellow-green crystalline powder | [1][3] |
| Melting Point | 322-324 °C | [1][3] |
| Solubility | Soluble in water and DMSO (with heating/ultrasonication) | [1][2] |
| Purity | ≥98% | [2][3] |
Synthesis
The synthesis of this compound has been described in patent literature, involving a multi-step process. A general approach involves the reaction of a quinolone disulfide with a reducing agent, followed by cyclization, saponification, and finally isolation as the hydrochloride salt.[5]
A patented method outlines the following key transformations:
-
Reduction: A quinolone disulfide is reduced using agents such as sodium hydride or triphenylphosphine in the presence of an acid.[5]
-
Cyclization: The resulting mercaptan undergoes cyclization with a base in an organic solvent.[5]
-
Saponification and Isolation: The rufloxacin ester is then saponified, typically using hydrochloric acid, and this compound is isolated by precipitation, often with the addition of a solvent like acetone.[5]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[6]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.[6]
By inhibiting these enzymes, this compound disrupts the normal processing of bacterial DNA, leading to an accumulation of DNA breaks and ultimately bacterial cell death.[6] This mechanism is characteristic of the fluoroquinolone class of antibiotics.[7]
Caption: Mechanism of action of this compound.
Experimental Protocols for Mechanism of Action Studies
The following outlines a general experimental workflow to investigate the inhibitory activity of this compound against DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates, allowing for visualization and quantification of the inhibition.
Topoisomerase IV Decatenation/Cleavage Assay
This assay assesses the effect of the compound on the ability of topoisomerase IV to decatenate (unlink) interlinked DNA circles or to induce DNA cleavage.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA) or supercoiled plasmid DNA, topoisomerase IV enzyme, and an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C.
-
Reaction Termination and Protein Removal: Stop the reaction and remove the protein, often by adding SDS and proteinase K.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. For decatenation, the conversion of catenated DNA to decatenated circular DNA is monitored. For cleavage assays, the formation of linear DNA from supercoiled plasmid is observed.
Caption: Experimental workflow for enzyme inhibition assays.
References
- 1. WO1995011907A1 - Process for the preparation of rufloxacin and salts thereof - Google Patents [patents.google.com]
- 2. US5731433A - Process for the preparation of rufloxacin and salts thereof - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Synthesis of a New Tricyclic Fluoroquinolone this compound [jcpu.cpu.edu.cn]
- 7. Determination of rufloxacin, a new tricyclic fluoroquinolone in biological fluids using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
The Bactericidal Action of Rufloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufloxacin hydrochloride is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Its primary application lies in the treatment of urinary tract infections (UTIs) and respiratory tract infections.[1] This technical guide provides an in-depth analysis of the bactericidal effect of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Bactericidal Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1] The primary targets of Rufloxacin, and fluoroquinolones in general, are DNA gyrase (topoisomerase II) and topoisomerase IV.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the principal target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Rufloxacin binds to the gyrase-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that have been cleaved by the enzyme. This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
-
Inhibition of Topoisomerase IV: In several Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Rufloxacin prevents the proper segregation of newly replicated DNA, leading to a disruption of cell division and subsequent cell death.
The dual-targeting mechanism contributes to the potent bactericidal activity of Rufloxacin and can also play a role in mitigating the development of bacterial resistance. The bactericidal effect of Rufloxacin is typically concentration-dependent.
Mechanism of Action of this compound
Quantitative Assessment of Bactericidal Activity
The in vitro efficacy of this compound is quantified using several key parameters, primarily the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). For Rufloxacin, the MBC is often reported to be of the same magnitude as the MIC.[2]
In Vitro Susceptibility Data
While extensive quantitative data for this compound against a wide array of contemporary clinical isolates is limited in recent literature, historical data indicates its activity against common urinary and respiratory pathogens. For comparative purposes, MIC90 values for other relevant fluoroquinolones are also presented.
Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Key Urinary Pathogens
| Bacterial Species | Rufloxacin MIC Range (µg/mL) | Rufloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Escherichia coli | 1 | - | ≤0.25 | ≤0.25 |
| Klebsiella pneumoniae | - | - | 0.5 | 0.5 |
| Proteus mirabilis | - | - | ≤0.25 | ≤0.25 |
| Pseudomonas aeruginosa | - | - | 1 | 2 |
| Staphylococcus aureus | - | - | 1 | 1 |
Table 2: In Vitro Activity of this compound and Comparator Fluoroquinolones against Key Respiratory Pathogens
| Bacterial Species | Rufloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) |
| Streptococcus pneumoniae | - | 2 | 1 | 0.25 |
| Haemophilus influenzae | - | ≤0.015 | ≤0.015 | 0.06 |
| Moraxella catarrhalis | - | ≤0.03 | 0.06 | 0.12 |
Note: Comprehensive MIC90 data for Rufloxacin against these respiratory pathogens is not widely available in recent publications. The tables highlight the need for contemporary surveillance studies on Rufloxacin's in vitro activity.
Experimental Protocols
The following sections detail the standardized methodologies for determining the bactericidal and inhibitory activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Broth Microdilution MIC Assay Workflow
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Preparation of Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is prepared from fresh bacterial colonies. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) are included.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol:
-
Perform MIC Assay: An MIC test is performed as described above.
-
Subculturing: Following the incubation period of the MIC assay, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton agar) that does not contain any antimicrobial agent.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.
Time-Kill Assay Experimental Workflow
Protocol:
-
Inoculum Preparation: A bacterial culture is grown to the logarithmic phase of growth and then diluted in fresh broth to a standardized starting concentration (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL).
-
Antibiotic Addition: this compound is added to the bacterial cultures at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without any antibiotic is also included.
-
Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours) during incubation with shaking at 37°C, aliquots are removed from each culture.
-
Serial Dilution and Plating: The collected aliquots are serially diluted in a suitable diluent to neutralize the antibiotic, and then plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The results are plotted as the logarithm of the viable count (log10 CFU/mL) against time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the initial bacterial count.
Conclusion
This compound is a bactericidal fluoroquinolone that effectively targets bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death. While historical data supports its activity against a range of urinary and respiratory pathogens, there is a clear need for more comprehensive, contemporary in vitro susceptibility studies to provide current MIC and MBC data. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound's bactericidal efficacy, which is essential for informing its appropriate clinical use and for ongoing drug development efforts in the face of evolving bacterial resistance.
References
Methodological & Application
High-performance liquid chromatography (HPLC) method for Rufloxacin hydrochloride analysis
An Optimized High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of Rufloxacin hydrochloride is presented for researchers, scientists, and professionals in drug development. This application note details a proposed method, drawing upon established analytical techniques for structurally similar fluoroquinolone compounds.
Introduction
This compound is a fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy. This document provides a detailed protocol for a proposed Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established principles for the analysis of other fluoroquinolones such as Ciprofloxacin and Norfloxacin.
Proposed HPLC Method
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters have been selected based on common practices for the analysis of similar fluoroquinolone compounds.
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography system with UV Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Buffer: Acetonitrile (e.g., 70:30 v/v). The buffer can be a phosphate or acetate buffer with a pH adjusted to the acidic range (e.g., pH 3.0) using an acid like orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | UV detection at approximately 280 nm |
| Run Time | Approximately 10 minutes |
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Experimental Protocols
Preparation of Mobile Phase
-
Prepare the aqueous buffer component by dissolving the appropriate amount of buffer salt (e.g., potassium dihydrogen phosphate) in HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Mix the prepared buffer with acetonitrile in the ratio of 70:30 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Preparation of Standard Solution
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 25 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 25 µg/mL) by diluting with the mobile phase.
Preparation of Sample Solution (from tablets)
-
Weigh and powder 20 tablets to get a homogenous mixture.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 25 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 25 µg/mL).
System Suitability
Before starting the analysis, the chromatographic system must meet certain performance criteria. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) of peak areas | Not more than 2.0% |
Method Validation
The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | The peak for Rufloxacin should be pure and well-resolved from any other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of different concentrations are prepared and injected. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies at different concentration levels (e.g., 80%, 100%, and 120%). | The mean recovery should be within 98-102%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | The Relative Standard Deviation (RSD) should be not more than 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This can include changes in mobile phase composition, pH, flow rate, and column temperature. | The RSD of the results should be not more than 2.0%. |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Method Validation Parameters
Caption: Relationship of HPLC method validation parameters.
Application Notes and Protocols for Rufloxacin Hydrochloride MIC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufloxacin hydrochloride is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency, monitoring bacterial resistance, and guiding preclinical and clinical development.
These application notes provide a detailed experimental protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Published MIC Values for Rufloxacin
The following table summarizes previously reported MIC values of Rufloxacin against various bacterial species. This data can serve as a reference for selecting an appropriate concentration range for testing.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.78 |
| Escherichia coli | 0.78 |
| Pseudomonas aeruginosa | 12.5 |
| Proteus morganii | 1.56 |
| Klebsiella pneumoniae | <0.39 |
| Enterobacter cloacae | <0.39 |
Data sourced from Cayman Chemical product information sheet.[4]
Quality Control (QC) Ranges for Fluoroquinolones
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Ciprofloxacin | 0.004 - 0.016 |
| Levofloxacin | 0.008 - 0.03 | |
| Pseudomonas aeruginosa ATCC® 27853 | Ciprofloxacin | 0.25 - 1 |
| Levofloxacin | 0.5 - 2 | |
| Staphylococcus aureus ATCC® 29213 | Ciprofloxacin | 0.12 - 0.5 |
| Levofloxacin | 0.06 - 0.25 | |
| Enterococcus faecalis ATCC® 29212 | Ciprofloxacin | 0.25 - 1 |
| Levofloxacin | 0.25 - 2 |
Note: These ranges are for Ciprofloxacin and Levofloxacin and are intended as a reference. Each laboratory should validate its own results for this compound.
Experimental Protocols
This protocol details the broth microdilution method for determining the MIC of this compound. This method is widely used for its efficiency and conservation of reagents.
Materials
-
This compound powder (purity ≥98%)
-
Sterile deionized water or Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (clinical isolates or reference strains)
-
Quality Control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in water.[4]
-
Stock Solution Preparation (e.g., 1280 µg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in sterile deionized water to achieve the desired stock concentration. For example, to prepare 10 mL of a 1280 µg/mL stock solution, dissolve 12.8 mg of this compound in 10 mL of sterile deionized water.
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in sterile, light-protected aliquots at -20°C or below for up to 3 months. Avoid repeated freeze-thaw cycles.
-
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the bacterial strain to be tested.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by a further 1:2 dilution in the plate, resulting in the final concentration.
Broth Microdilution Procedure
-
Plate Preparation:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of this compound to be tested (prepared from the stock solution in CAMHB) to the wells of the first column.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in section 3.3) to each well, resulting in a final volume of 100 µL per well and the target inoculum of 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Growth Control: At least one well containing 100 µL of inoculated CAMHB without any antibiotic.
-
Sterility Control: At least one well containing 100 µL of uninoculated CAMHB.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Interpretation of Results
-
After incubation, examine the plate for bacterial growth. The sterility control well should show no growth (clear), and the growth control well should show distinct turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first clear well in the dilution series.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Testing
Caption: Broth microdilution workflow for MIC determination.
References
- 1. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. szu.gov.cz [szu.gov.cz]
Application Notes: Preparation of Rufloxacin Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of Rufloxacin hydrochloride stock solutions for use in research and development. Rufloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, safety precautions, and step-by-step procedures for dissolving this compound in common laboratory solvents and ensuring the stability of the resulting stock solutions.
Physicochemical Properties
This compound is a light yellow to yellow crystalline solid.[2][3] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Citations |
| Chemical Name | 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, monohydrochloride | [4][5] |
| Molecular Formula | C₁₇H₁₉ClFN₃O₃S | [2][6] |
| Molecular Weight | 399.87 g/mol | [2][6] |
| CAS Number | 106017-08-7 | [2][4] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility in Water | 2 mg/mL (5.00 mM); requires sonication | [2] |
| Solubility in DMSO | 0.0852 mg/mL (0.21 mM); requires sonication and warming | [2] |
| Purity | ≥98% | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Experimental Protocols
Required Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile deionized or Milli-Q water
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
-
Warming plate or water bath (for DMSO)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile, light-protectant cryovials for aliquoting
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is harmful if swallowed.[4]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[7][8]
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6][8]
-
Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[6][7]
-
Wash hands thoroughly after handling.[4]
-
Refer to the Safety Data Sheet (SDS) for complete safety information before starting the procedure.[4][6][7]
Preparation of a 5 mM Aqueous Stock Solution
This protocol is based on the maximum reported solubility in water.[2]
-
Calculate the required mass: To prepare 10 mL of a 5 mM stock solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 5 mmol/L × 0.010 L × 399.87 g/mol = 1.999 mg
-
Therefore, weigh approximately 2.0 mg of this compound.
-
-
Weighing: Using an analytical balance, carefully weigh 2.0 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Solvent Addition: Add 10 mL of sterile deionized or Milli-Q water to the conical tube.
-
Dissolution: Cap the tube tightly and vortex for 30-60 seconds. To fully dissolve the compound, place the tube in a sonicator water bath and sonicate until the solution is clear.[2] Visually inspect to ensure no solid particles remain.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile conical tube or directly into cryovials.[2] This step is crucial for applications requiring sterile conditions, such as cell culture.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protectant cryovials to prevent degradation from repeated freeze-thaw cycles.[2]
Preparation of a 0.2 mM DMSO Stock Solution
This protocol is based on the reported solubility in DMSO.[2] Note that the solubility in DMSO is significantly lower than in water.
-
Calculate the required mass: To prepare 10 mL of a 0.2 mM stock solution:
-
Mass (mg) = 0.2 mmol/L × 0.010 L × 399.87 g/mol = 0.799 mg
-
Therefore, weigh approximately 0.8 mg of this compound.
-
-
Weighing: Carefully weigh 0.8 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Solvent Addition: Add 10 mL of anhydrous DMSO to the conical tube. It is recommended to use a fresh, unopened bottle of DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
-
Dissolution: Cap the tube tightly and vortex for 30-60 seconds. The dissolution requires both sonication and gentle warming.[2] Place the tube in a sonicator water bath and warm gently (e.g., to 37°C) until the solution is clear. Avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials suitable for DMSO.
Storage and Stability
Proper storage is essential to maintain the activity of the this compound stock solution.
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Shelf Life | Recommendations | Citation |
| -20°C | 1 month | Store in sealed, light-protectant vials away from moisture. | [2][6] |
| -80°C | 6 months | Store in sealed, light-protectant vials away from moisture. | [2][6] |
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to product inactivation.[2] Aliquoting into single-use volumes is highly recommended.
-
Solid Compound: The solid this compound powder should be stored at 4°C, sealed away from moisture.[2][6] The stability of the solid is stated as ≥ 4 years when stored at -20°C.[5]
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 106017-08-7 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
In Vivo Efficacy of Rufloxacin Hydrochloride in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and detailed protocols for conducting in vivo efficacy studies of Rufloxacin hydrochloride in various murine infection models. Rufloxacin, a fluoroquinolone antibiotic, has demonstrated activity against a range of pathogens in preclinical studies.
Data Summary
Quantitative data from in vivo murine studies of this compound is limited in publicly available literature. The following tables summarize the available qualitative and comparative findings. For context, where available, data for the comparator fluoroquinolone, ciprofloxacin, is included.
Table 1: Efficacy of this compound in a Murine Systemic Infection Model
| Pathogen | Mouse Strain | This compound Dose | Comparator Drug and Dose | Outcome | Finding |
| Various Bacteria | Not Specified | Not Specified | Ciprofloxacin, Ofloxacin | Protective Effect | The protective effects of Rufloxacin in systemic infections in mice are reported to be lower than those of ciprofloxacin and ofloxacin[1]. |
Table 2: Efficacy of this compound in a Murine Intra-Abdominal Abscess Model
| Pathogen | Mouse Strain | This compound Dose | Comparator Drug and Dose | Outcome | Finding |
| Bacteroides fragilis | Not Specified | Not Specified | Ciprofloxacin | Modulation of TNF production | The therapeutic efficacy of rufloxacin was correlated with the modulation of tumor necrosis factor (TNF) production in infected animals[2]. |
Table 3: Efficacy of this compound in Murine Models of Other Infections
| Infection Model | Pathogen | Mouse Strain | This compound Dose | Outcome | Finding |
| Respiratory Infection (Rat Model) | Not Specified | Not Specified | Not Specified | Protective Effect | Protective effects are of the same order as ciprofloxacin and ofloxacin, likely due to its long half-life and high tissue concentrations[1]. |
| Subcutaneous Infection (Guinea Pig Model) | Not Specified | Not Specified | Not Specified | Protective Effect | Protective effects are of the same order as ciprofloxacin and ofloxacin[1]. |
Experimental Protocols
Detailed methodologies for key murine infection models relevant to the study of this compound are provided below.
Protocol 1: Murine Intra-Abdominal Abscess Model Induced by Bacteroides fragilis
This protocol is adapted from established methods for inducing intra-abdominal abscesses in mice to evaluate antimicrobial efficacy.
Objective: To assess the efficacy of this compound in reducing mortality and bacterial load in a murine model of intra-abdominal abscess caused by Bacteroides fragilis.
Materials:
-
Bacteroides fragilis strain (e.g., ATCC 25285)
-
Male Swiss-Webster mice (6-8 weeks old)
-
Brain Heart Infusion (BHI) broth and agar
-
Sterile saline
-
Sterile mouse fecal suspension (as an adjuvant)
-
This compound
-
Vehicle control (e.g., sterile water or saline)
-
Syringes and needles (25-gauge)
-
Surgical instruments for tissue collection
-
Stomacher or tissue homogenizer
Procedure:
-
Inoculum Preparation:
-
Culture Bacteroides fragilis anaerobically in BHI broth overnight at 37°C.
-
Harvest the bacterial cells by centrifugation, wash with sterile saline, and resuspend to a concentration of approximately 10⁸ colony-forming units (CFU)/mL.
-
Mix the bacterial suspension with an equal volume of sterile mouse fecal suspension.
-
-
Infection:
-
Inject each mouse intraperitoneally (IP) with 0.2 mL of the bacterial-fecal mixture.
-
-
Treatment:
-
Divide the infected mice into treatment and control groups.
-
Administer this compound (at desired dose levels) or vehicle control to the respective groups via oral gavage or subcutaneous injection, starting 2 hours post-infection and continuing for a specified duration (e.g., 7-10 days).
-
-
Monitoring and Outcome Assessment:
-
Monitor the mice daily for signs of illness and mortality for at least 14 days.
-
At the end of the study period, euthanize the surviving mice.
-
Perform a necropsy to observe the formation of intra-abdominal abscesses.
-
Collect abscess material and surrounding tissue for bacterial load determination. Homogenize the tissue, perform serial dilutions, and plate on BHI agar for CFU enumeration.
-
Diagram of Experimental Workflow for Murine Intra-Abdominal Abscess Model
Workflow for the murine intra-abdominal abscess model.
Protocol 2: Murine Pneumonia Model Induced by Klebsiella pneumoniae
This protocol describes a model of bacterial pneumonia to evaluate the efficacy of this compound.
Objective: To determine the effectiveness of this compound in reducing bacterial burden in the lungs and improving survival in a murine model of Klebsiella pneumoniae pneumonia.
Materials:
-
Klebsiella pneumoniae strain (e.g., ATCC 43816)
-
Female BALB/c mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB) and Agar
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control
-
Intratracheal instillation device or nebulizer
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Inoculum Preparation:
-
Grow Klebsiella pneumoniae in TSB overnight at 37°C.
-
Dilute the culture in sterile PBS to the desired concentration (e.g., 10⁷ CFU/mL).
-
-
Infection:
-
Anesthetize the mice lightly.
-
Instill a defined volume (e.g., 50 µL) of the bacterial suspension intratracheally.
-
-
Treatment:
-
Randomly assign the infected mice to treatment and control groups.
-
Begin treatment with this compound or vehicle control at a specified time post-infection (e.g., 4 hours) and continue for the planned duration.
-
-
Monitoring and Outcome Assessment:
-
Monitor the mice for survival and clinical signs of illness.
-
At designated time points (e.g., 24, 48, and 72 hours post-infection), euthanize subsets of mice from each group.
-
Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU plating on Tryptic Soy Agar.
-
Diagram of Experimental Workflow for Murine Pneumonia Model
Workflow for the murine pneumonia model.
Signaling Pathway and Logical Relationships
Rufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This leads to breaks in the bacterial DNA and ultimately cell death. Additionally, some studies suggest that fluoroquinolones may have immunomodulatory effects, such as modulating cytokine production.
Diagram of Rufloxacin's Mechanism of Action and Immunomodulatory Effects
Mechanism of action and potential immunomodulatory effects of Rufloxacin.
References
Application Notes and Protocols for the Analytical Detection of Rufloxacin Hydrochloride in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Rufloxacin hydrochloride in biological fluids, a critical aspect of pharmacokinetic, toxicokinetic, and clinical monitoring studies. The following sections outline validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a general approach for Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and widely accessible approach for the routine monitoring of Rufloxacin in biological matrices such as plasma and urine.
Quantitative Data Summary
A summary of the quantitative validation parameters for the HPLC-UV method for the determination of Rufloxacin is presented in Table 1.
Table 1: Quantitative Validation Parameters for the HPLC-UV Determination of Rufloxacin
| Validation Parameter | Biological Matrix | Value |
| Linearity Range | Plasma | 0.5 - 20 µg/mL[1] |
| Linearity Range | Serum | 0.1 - 10 µg/mL |
| Linearity Range | Urine | 0.05 - 10 µg/mL |
| Limit of Detection (LOD) | Plasma | 10 ng/mL[2] |
| Limit of Detection (LOD) | Serum | 0.05 µg/mL |
| Limit of Detection (LOD) | Urine | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Plasma | Not explicitly stated; typically the lowest point of the calibration curve. |
| Recovery | Plasma | 92.3% - 94%[1] |
| Precision (Intra-day RSD) | Plasma | < 3%[1] |
| Precision (Inter-day RSD) | Plasma | < 4%[1] |
Experimental Protocol: HPLC-UV
This protocol is based on established methods for the analysis of Rufloxacin in human plasma and urine.[1][2]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of plasma or urine sample in a centrifuge tube, add a known concentration of an appropriate internal standard (e.g., Pefloxacin mesylate).
-
Add 5.0 mL of a mixture of dichloromethane-diethyl ether.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 15:85 v/v), with the pH adjusted to 5.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[3]
-
Column Temperature: Ambient.
3. Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of Rufloxacin.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies requiring low detection limits. The following is a general protocol adaptable for Rufloxacin, based on methods for other fluoroquinolones.
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of a similar fluoroquinolone, ciprofloxacin, by LC-MS/MS, which can serve as a benchmark for a validated Rufloxacin method.
Table 2: Representative Quantitative Validation Parameters for Fluoroquinolone Analysis by LC-MS/MS
| Validation Parameter | Biological Matrix | Value |
| Linearity Range | Plasma | 0.01 - 5.00 µg/mL[4] |
| Limit of Quantification (LLOQ) | Plasma | 0.02 mg/L[5] |
| Recovery | Plasma | 87.25% - 114%[4] |
| Precision (Intra-day RSD) | Plasma | ≤ 7.6%[5] |
| Precision (Inter-day RSD) | Plasma | ≤ 9.8%[5] |
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of a suitable deuterated internal standard (e.g., Rufloxacin-d4).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column suitable for mass spectrometry (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: To be determined by direct infusion of Rufloxacin and the internal standard. For ciprofloxacin, a similar compound, transitions are m/z 332.0 → 231.3.[4]
3. Method Validation
A full validation according to regulatory guidelines (e.g., FDA or EMA) is required, covering selectivity, matrix effect, linearity, accuracy, precision, and stability.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of Rufloxacin.
Capillary Electrophoresis (CE)
Capillary electrophoresis is an alternative technique that offers high separation efficiency and requires minimal sample and reagent volumes. The following is a general protocol for the analysis of fluoroquinolones in urine, which can be adapted for Rufloxacin.
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of similar fluoroquinolones in urine by CE.
Table 3: Representative Quantitative Validation Parameters for Fluoroquinolone Analysis by CE
| Validation Parameter | Biological Matrix | Value |
| Linearity Range | Urine | 1 - 6 nmol/mL[6] |
| Limit of Quantification (LOQ) | Urine | 0.05 - 0.2 nmol/mL[6] |
| Recovery | Urine | 85% - 115%[6] |
| Precision (RSD) | Urine | < 15%[6] |
Experimental Protocol: CE
1. Sample Preparation: Dilution or Liquid-Liquid Extraction
-
For high concentrations (e.g., urine): Dilute the sample with the running buffer.
-
For low concentrations or complex matrices: A liquid-liquid extraction similar to the HPLC-UV protocol can be employed.
2. CE Conditions
-
CE System: A standard capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: A phosphate-borate buffer (e.g., 0.1 mol/L, pH 8.40).[6]
-
Separation Voltage: 16 kV.[6]
-
Temperature: 25°C.[6]
-
Injection: Hydrodynamic injection.
-
Detection: UV detection at 288 nm.[6]
3. Method Validation
The method should be validated for parameters including linearity, LOD, LOQ, precision, and accuracy.
Logical Relationship of Analytical Methods
Caption: Comparison of analytical methods for Rufloxacin detection.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic determination of rufloxacin and its main active metabolite in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]
- 4. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple, fast and reliable CE method for simultaneous determination of ciprofloxacin and ofloxacin in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Rufloxacin Hydrochloride: Application Notes and Protocols for Urinary Tract Infection Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rufloxacin hydrochloride, a long-acting fluoroquinolone antibiotic, in preclinical research models of urinary tract infections (UTIs). The following sections detail its mechanism of action, established protocols for in vitro and in vivo studies, and available efficacy data to guide researchers in their experimental design.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these topoisomerases, rufloxacin induces breaks in the bacterial DNA, leading to cell death. This mechanism of action is characteristic of the fluoroquinolone class of antibiotics.
In Vitro Susceptibility Testing
Determining the minimum inhibitory concentration (MIC) of this compound against common uropathogens is a critical first step in assessing its potential efficacy.
Table 1: In Vitro Activity of Rufloxacin against Common Uropathogens (MIC90)
| Uropathogen | MIC90 (mg/L) | Reference |
| Gram-Negative | ||
| Enterobacteriaceae | 1 - 8 | [2] |
| Escherichia coli | 0.5 - 8 | [1] |
| Klebsiella spp. | 32 | [2] |
| Proteus spp. | 0.5 - 8 | [1] |
| Pseudomonas aeruginosa | >64 | [1] |
| Gram-Positive | ||
| Staphylococcus aureus | 2 | [2] |
| Staphylococcus saprophyticus | 2 - 8 | [1] |
Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of the tested isolates.
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
- This compound stock solution (e.g., 1280 mg/L in a suitable solvent).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- Bacterial inoculum standardized to 0.5 McFarland, further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
- Control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
2. Procedure:
- Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the microtiter plates to achieve a range of final concentrations (e.g., 0.06 to 128 mg/L).
- Inoculate each well with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
3. Quality Control:
- The MIC for the control strains should fall within the established acceptable range.
In Vivo Murine Model of Ascending Urinary Tract Infection
The murine model of ascending UTI is a well-established and reproducible model to study the pathogenesis of UTIs and to evaluate the efficacy of antimicrobial agents.
Protocol 2: Induction of Ascending Urinary Tract Infection in Mice
1. Animal Model:
- Female mice (e.g., C3H/HeN, BALB/c, 6-8 weeks old) are commonly used due to their shorter urethra, which makes them more susceptible to ascending infections.
2. Bacterial Inoculum Preparation:
- Culture a uropathogenic Escherichia coli (UPEC) strain (e.g., CFT073) in Luria-Bertani (LB) broth overnight at 37°C without shaking to promote the expression of type 1 pili, which are important for bladder colonization.
- Harvest the bacteria by centrifugation, wash, and resuspend in sterile phosphate-buffered saline (PBS) to a concentration of 1-2 x 10^9 CFU/mL.
3. Transurethral Inoculation:
- Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
- Gently insert a sterile, lubricated catheter (e.g., 24-gauge intravenous catheter) into the urethra and advance it into the bladder.
- Instill 50 µL of the bacterial suspension (approximately 5 x 10^7 to 1 x 10^8 CFU) directly into the bladder.
- Slowly withdraw the catheter.
4. Post-Infection Monitoring:
- House the mice in a clean environment with free access to food and water.
- Monitor the animals for clinical signs of infection (e.g., weight loss, ruffled fur, hunched posture).
Protocol 3: this compound Treatment and Efficacy Evaluation
1. Treatment Regimen:
- Initiate treatment at a specified time post-infection (e.g., 24 hours).
- Administer this compound via an appropriate route, such as oral gavage or subcutaneous injection. A typical oral dose for uncomplicated UTIs in humans is 400 mg once daily.[1] Dose-ranging studies in the murine model are recommended to determine the optimal therapeutic dose.
2. Efficacy Evaluation:
- At the end of the treatment period (e.g., 3-7 days), euthanize the mice.
- Aseptically harvest the bladder and both kidneys.
- Homogenize the tissues in sterile PBS.
- Perform serial dilutions of the tissue homogenates and plate on appropriate agar (e.g., MacConkey agar) to determine the bacterial load (CFU/g of tissue).
- Compare the bacterial loads in the treated groups to an untreated control group to determine the reduction in bacterial burden.
Table 2: Clinical Efficacy of Rufloxacin in Uncomplicated Urinary Tract Infections (Human Data)
| Study | Drug Regimen | N | Bacteriological Cure Rate | Clinical Cure Rate | Reference |
| Comparative Trial | Rufloxacin 400 mg single dose | 82 | 94% | Not Reported | [3] |
| Norfloxacin 400 mg BID for 3 days | 74 | 99% | Not Reported | [3] | |
| Comparative Trial | Rufloxacin 400 mg single dose | 226 | 88% | 85% | [2] |
| Pefloxacin 800 mg single dose | 237 | 84% | 84% | [2] | |
| Comparative Trial | Rufloxacin 200 mg daily for 10 days | 55 | 55.6% | 74% | [4] |
| Ciprofloxacin 500 mg BID for 10 days | 58 | 58.8% | 71% | [4] |
Note: This data is from human clinical trials and serves as a reference for expected efficacy. Efficacy in murine models may vary.
Pharmacokinetics
Understanding the pharmacokinetic profile of rufloxacin is crucial for designing effective dosing regimens in research models.
Table 3: Pharmacokinetic Parameters of Rufloxacin in Humans (400 mg single oral dose)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 3.35 ± 0.12 µg/mL | [5] |
| Time to Peak Concentration (Tmax) | 2-3 hours | [5] |
| Elimination Half-life (t1/2) | 40.0 ± 1.5 hours | [5] |
| Urinary Excretion (% of dose) | 49.6 ± 1.3% | [5] |
Note: Pharmacokinetic parameters can vary between species. It is recommended to perform pharmacokinetic studies in the chosen animal model to determine the appropriate dosing schedule to mimic human exposure if desired.
Visualizations
Signaling Pathway of Fluoroquinolone Action
Caption: Mechanism of action of Rufloxacin.
Experimental Workflow for In Vivo UTI Model
Caption: Workflow for murine UTI model.
Logical Relationship of Pharmacokinetics and Pharmacodynamics
Caption: PK/PD relationship in UTI treatment.
References
- 1. In vitro activity of a new quinolone, rufloxacin, against nosocomial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in-vitro activity of two new quinolones: rufloxacin and MF 961 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Fluoroquinolones in Experimental Animals [ouci.dntb.gov.ua]
- 4. Rufloxacin once daily versus ciprofloxacin twice daily in the treatment of patients with acute uncomplicated pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple-dose pharmacokinetics and safety of rufloxacin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Rufloxacin Hydrochloride Penetration into Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the penetration of rufloxacin hydrochloride into the cerebrospinal fluid (CSF), summarizing key quantitative data and outlining the experimental protocols for its investigation. The information is based on a clinical study involving patients with both inflamed and uninflamed meninges.
Data Presentation
The following tables summarize the mean concentrations of rufloxacin in plasma and cerebrospinal fluid (CSF), along with the corresponding CSF/plasma ratios, in different patient groups. These groups include individuals with normal CSF, aseptic meningitis, and bacterial meningitis.
Table 1: Mean Rufloxacin Concentrations in Plasma and CSF and CSF/Plasma Ratios
| Group | Day of Treatment | N | Mean Plasma Concentration (mg/L) | Mean CSF Concentration (mg/L) | Mean CSF/Plasma Ratio |
| A1d (Normal CSF, single dose) | Day 1 | 10 | 4.58 | 2.61 | 0.57 |
| A7d (Normal CSF, multiple doses) | Day 7 | 10 | 3.97 | 2.42 | 0.61 |
| B (Aseptic Meningitis) | Day 1 | 12 | 5.21 | 2.97 | 0.57 |
| Day 7 | 12 | 4.55 | 2.78 | 0.61 | |
| C (Bacterial Meningitis) | Day 1 | 12 | 4.89 | 3.52 | 0.72 |
| Day 4 | 12 | 4.21 | 3.24 | 0.77 | |
| Day 7 | 12 | 3.99 | 3.35 | 0.84 |
Data extracted from a study on rufloxacin penetration into cerebrospinal fluid.[1][2]
Experimental Protocols
The following protocols are based on the methodologies described in the clinical investigation of this compound penetration into the CSF.[1][2]
Patient Recruitment and Grouping
A total of 44 hospitalized patients requiring lumbar puncture were recruited for the study.[1][2] Patients were categorized into three main groups based on their CSF characteristics:
-
Group A (Normal CSF): Patients with no signs of meningeal inflammation. This group was further divided into:
-
A1d: Received a single dose of rufloxacin.
-
A7d: Received multiple doses of rufloxacin.
-
-
Group B (Aseptic Meningitis): Patients diagnosed with aseptic meningitis (clear CSF).
-
Group C (Bacterial Meningitis): Patients diagnosed with bacterial (purulent) meningitis.
Exclusion criteria included significant renal or hepatic impairment, a history of hypersensitivity to quinolones, or a history of convulsions or epilepsy.[2]
Dosing Regimen
-
Single-Dose Regimen (Group A1d): A single oral dose of 400 mg rufloxacin was administered.[1][2]
-
Multiple-Dose Regimen (Groups A7d, B, and C): An initial oral dose of 400 mg rufloxacin was administered, followed by a daily oral dose of 200 mg for the subsequent six days.[1][2]
Sample Collection
Simultaneous blood and CSF samples were collected at specific time points for each group:
-
Group A1d: 5 hours (± 30 minutes) after the single dose.[2]
-
Group A7d: 5 hours (± 30 minutes) after the last dose on day 7.[2]
-
Group B: 5 hours (± 30 minutes) after the first dose on day 1 and the last dose on day 7.[2]
-
Group C: 5 hours (± 30 minutes) after the doses on day 1, day 4, and day 7.[2]
CSF Collection: A 1.0-ml aliquot of CSF obtained via lumbar puncture was transferred into a sterile plastic Eppendorf tube and immediately stored at -20°C.[2]
Blood Collection: A 5 ml venous blood sample was drawn into a heparinized tube, immediately centrifuged at 4,000 × g for 5 minutes. The resulting plasma was collected and stored at -20°C.[2]
Analytical Methodology: High-Pressure Liquid Chromatography (HPLC)
The concentrations of rufloxacin in plasma and CSF samples were determined using a modified isocratic high-pressure liquid chromatographic (HPLC) technique.[2]
-
Chromatographic System:
-
Pump: Perkin-Elmer series 410 LC
-
Injector: ISS-101 automatic sample injector (Perkin-Elmer)
-
Column: Suplex-pKb 100 column (150 by 4.6 mm; 5 μm particle size) with a Suplex-pkb 100 precolumn.
-
Detector: Spectrofluorimetric detector (Shimadzu RF-551)
-
Integrator: Epson PCAX2 computer with OMEGA-2 Analytical Workstation software (Perkin-Elmer)
-
-
Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH 2.8) in an 8:92 ratio, with a flow rate of 1 ml/min.[2]
-
Detection: Fluorescence detection with an excitation wavelength of 294 nm and an emission wavelength of 521 nm.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the clinical investigation into this compound's CSF penetration.
Caption: Experimental workflow for rufloxacin CSF penetration study.
Proposed Signaling Pathway for Fluoroquinolone Transport Across the Blood-Brain Barrier
While specific transporters for rufloxacin have not been definitively identified, this diagram illustrates the general mechanisms by which fluoroquinolones are thought to cross the blood-brain barrier, including the role of efflux pumps.
References
- 1. Limited distribution of new quinolone antibacterial agents into brain caused by multiple efflux transporters at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penetration of Rufloxacin into the Cerebrospinal Fluid in Patients with Inflamed and Uninflamed Meninges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ocular Pharmacokinetic Studies of Rufloxacin Hydrochloride in Rabbits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and pharmacokinetic data from studies investigating Rufloxacin hydrochloride in rabbit eyes. The following sections detail the methodologies employed and summarize the key quantitative findings to facilitate further research and development in ophthalmic drug delivery.
I. Summary of Ocular Pharmacokinetics
Rufloxacin, a monofluorinated quinolone antibiotic, has been evaluated for its potential in treating ocular infections.[1] Studies in rabbits have been crucial in determining its penetration into ocular tissues and fluids after different routes of administration.
Intravenous Administration
Following a single intravenous (IV) administration of 50 mg/kg of rufloxacin in rabbits, the drug was found to rapidly penetrate the aqueous and vitreous humor, reaching therapeutically relevant concentrations.[1] Although the drug was still present in plasma after 8 hours, it was no longer detectable in the ocular fluids, suggesting a clearance mechanism that prevents long-term accumulation in these compartments.[1]
Topical Administration
The formulation of rufloxacin eye drops significantly influences its ocular bioavailability. A study comparing different formulations of rufloxacin and this compound (RUF-HCl) in rabbits demonstrated that viscosized solutions and suspensions yielded the best results in terms of aqueous humor drug concentrations.[2] Specifically, a tamarind seed polysaccharide (TSP) viscosized solution of RUF-HCl and a TSP-viscosized suspension of the rufloxacin base showed the highest bioavailability.[2] These formulations were able to produce rufloxacin concentrations in the aqueous humor that are effective against common ocular pathogens like Enterobacteriaceae and Pseudomonas aeruginosa.[2] Conversely, formulations containing hydroxypropyl-beta-cyclodextrin (CD) to solubilize rufloxacin were found to be less effective, resulting in decreased drug availability.[2]
II. Quantitative Data
The following tables summarize the pharmacokinetic parameters of Rufloxacin in rabbit ocular tissues from the cited studies.
Table 1: Rufloxacin Concentration in Rabbit Ocular Fluids and Plasma After a Single 50 mg/kg Intravenous Administration [1]
| Time (hours) | Plasma (µg/mL) | Aqueous Humor (µg/mL) | Vitreous Humor (µg/mL) |
| 1 | Present | Detectable | Detectable |
| 4 | Present | Detectable | Detectable |
| 8 | Present | Undetectable | Undetectable |
| 24 | Not Reported | Not Reported | Not Reported |
Table 2: Aqueous Humor Pharmacokinetic Parameters of Rufloxacin Following Topical Administration of Different Formulations in Rabbits [2]
| Formulation | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) |
| RUF-HCl Solution (pH 5.0) | > Cmax of CD/RUF | Not Reported | > AUC of CD/RUF |
| TSP/RUF-HCl Solution (pH 5.0) | Highest | Not Reported | Highest |
| RUF Suspension (pH 7.2) | Not Reported | Not Reported | Not Reported |
| TSP/RUF Suspension (pH 7.2) | High | Not Reported | High |
| CD/RUF Solution (pH 7.2) | Lower | Not Reported | Lower |
| TSP/CD/RUF Solution (pH 7.2) | Lowest | Not Reported | Lowest |
Note: The original study provided comparative results rather than specific numerical values for all parameters. "RUF" refers to the non-salified rufloxacin base, "RUF-HCl" to this compound, "TSP" to tamarind seed polysaccharide, and "CD" to hydroxypropyl-beta-cyclodextrin.
III. Experimental Protocols
The following are detailed methodologies for conducting ocular pharmacokinetic and irritation studies based on the available literature.
Protocol 1: Ocular Pharmacokinetics of Topical this compound
This protocol is based on the methodology for evaluating different ophthalmic formulations.[2]
1. Animal Model:
-
Species: New Zealand Albino Rabbits.
-
Health Status: Healthy, with no signs of ocular inflammation or abnormalities.
2. Drug Formulations:
-
Prepare various formulations of this compound. Examples include:
-
Aqueous solution of this compound (e.g., at pH 5.0).
-
Viscosized aqueous solution of this compound using a polymer like tamarind seed polysaccharide (TSP).
-
3. Drug Administration:
-
Instill a single drop (typically 50 µL) of the test formulation into the conjunctival sac of the rabbit's eye.
-
The contralateral eye can be used as a control or for another formulation, depending on the study design.
4. Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours) after instillation, collect aqueous humor samples.
-
Anesthetize the rabbit's cornea with a topical anesthetic (e.g., proparacaine hydrochloride).
-
Using a 27- to 30-gauge needle attached to a syringe, perform an anterior chamber paracentesis to withdraw approximately 50-100 µL of aqueous humor.
-
Store the collected samples frozen (e.g., at -20°C or -80°C) until analysis.
5. Analytical Method:
-
Technique: High-Pressure Liquid Chromatography (HPLC).[2]
-
Sample Preparation: Protein precipitation is a common method. Mix the aqueous humor sample with a precipitating agent (e.g., acetonitrile), vortex, and centrifuge. The supernatant is then injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer) with a specific pH. The exact composition should be optimized for Rufloxacin.
-
Detection: UV detection at a wavelength specific for Rufloxacin.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of Rufloxacin.
-
Determine the concentration of Rufloxacin in the aqueous humor samples by comparing their peak areas to the calibration curve.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Protocol 2: Ocular Irritation Study
This protocol is a generalized procedure based on standard guidelines for eye irritation testing in rabbits.[3][4][5]
1. Animal Model:
-
Species: Albino Rabbits.
-
Housing: Housed individually in standard cages.
-
Health Check: A pre-test examination of both eyes should be performed to ensure no pre-existing irritation or defects.
2. Test Substance Administration:
-
Gently pull the lower eyelid away from the eyeball to form a cup.
-
Instill 0.1 mL of the this compound solution into the conjunctival sac.
-
Hold the eyelids together for about one second to prevent loss of the substance.
-
The other eye remains untreated and serves as a control.
3. Observation and Scoring:
-
Examine the eyes for any signs of irritation at specific time points (e.g., 1, 24, 48, and 72 hours and on day 7) after instillation.
-
Score the ocular reactions for the cornea (opacity), iris, and conjunctiva (redness, chemosis, and discharge) according to a standardized scoring system (e.g., the Draize test).[6]
4. Data Interpretation:
-
The severity of irritation is classified based on the scores obtained. The substance can be categorized as non-irritating, minimally irritating, mildly irritating, moderately irritating, or severely irritating.
IV. Diagrams
The following diagrams illustrate the experimental workflow for the ocular pharmacokinetic study and a generalized pathway for topical drug absorption into the eye.
Caption: Experimental workflow for a topical ocular pharmacokinetic study in rabbits.
References
- 1. Ocular pharmacokinetics of rufloxacin a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rufloxacin eyedrops: effect of different formulations on ocular pharmacokinetics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. Testing of the Safety and the Effectiveness of Using SamjeongPharmacopuncture Solution as Eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Rufloxacin hydrochloride solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges associated with Rufloxacin hydrochloride in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a fluoroquinolone antibiotic.[1][2] While some sources describe it as "soluble" in water, other data indicates a limited solubility of approximately 2 mg/mL, often requiring sonication to achieve dissolution.[1][3][4][5] This limited aqueous solubility can present significant challenges in the development of parenteral and other aqueous formulations, potentially impacting bioavailability and therapeutic efficacy.
Q2: How does pH affect the solubility of this compound?
Q3: What are the reported pKa values for this compound?
A3: Specific experimentally determined pKa values for this compound are not consistently reported in publicly available literature. The pKa values are crucial for predicting the ionization state of the molecule at different pH values and thus its solubility. For a precise understanding of the pH-solubility profile, it is recommended to determine the pKa values experimentally.
Q4: What are some common strategies to improve the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:
-
pH Adjustment: Leveraging the amphoteric nature of the molecule to solubilize it in acidic or basic solutions.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin to enhance its apparent solubility.
-
Solid Dispersions: Dispersing the drug in a solid matrix of a hydrophilic carrier.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| This compound does not fully dissolve in water at the desired concentration. | Limited intrinsic aqueous solubility. | 1. Attempt dissolution with the aid of sonication.[3][4][5] 2. Gently warm the solution, but monitor for any potential degradation. 3. If the desired concentration is still not achieved, consider the solubility enhancement techniques detailed in the experimental protocols below. |
| Precipitation occurs when adjusting the pH of an aqueous solution of this compound. | The pH of the solution is near the isoelectric point of Rufloxacin, where it has its minimum solubility. | 1. Determine the pH at which precipitation occurs. 2. Adjust the pH to be either more acidic or more basic to move away from the isoelectric point and redissolve the compound. A pH-solubility profile determination (see experimental protocols) will help identify the optimal pH range for solubility. |
| Inconsistent solubility results between experiments. | 1. Variation in temperature. 2. Equilibrium not reached. 3. Inaccurate pH measurement. 4. Polymorphism of the solid material. | 1. Ensure all experiments are conducted at a consistent and controlled temperature. 2. Allow sufficient time for the solution to reach equilibrium (e.g., by stirring for 24-48 hours). 3. Calibrate the pH meter before each use. 4. Source this compound from a single, reputable supplier and consider characterizing the solid-state properties if inconsistencies persist. |
| A prepared stock solution in an organic solvent precipitates upon dilution with an aqueous buffer. | The organic solvent is not fully miscible with the aqueous buffer at the mixing ratio, or the drug is precipitating out in the final aqueous-organic mixture. | 1. Use a water-miscible organic solvent (e.g., ethanol, propylene glycol). 2. Decrease the concentration of the stock solution. 3. Add the organic stock solution to the aqueous buffer slowly while stirring vigorously. 4. Consider using a co-solvent system as the final vehicle. |
Quantitative Data
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions |
| Water | ~ 2 mg/mL | Requires sonication[3][4][5] |
| Dimethyl Sulfoxide (DMSO) | ~ 0.0852 mg/mL | Requires sonication and warming[3][4][5] |
Table 2: Effect of Cyclodextrins on the Solubility of Rufloxacin Base at pH 7.4
| Cyclodextrin | Concentration (M) | Rufloxacin Solubility (mg/mL) |
| None | - | < 0.1 |
| β-Cyclodextrin (β-CD) | 0.01 | ~ 0.5 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 0.01 | ~ 1.2 |
| γ-Cyclodextrin (γ-CD) | 0.01 | ~ 0.8 |
Data adapted from a study on Rufloxacin base for ophthalmic formulations. The hydrochloride salt may exhibit different solubility but the trend with cyclodextrins is expected to be similar.
Experimental Protocols
Determination of pH-Solubility Profile
This protocol outlines the steps to experimentally determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
Buffer solutions (pH 1.2, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12)
-
Scintillation vials or similar containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Calibrated pH meter
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Validated analytical method for this compound quantification (e.g., HPLC-UV or UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different pH buffer.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method.
-
Measure the final pH of each solution.
-
Plot the measured solubility (in mg/mL or M) against the final pH of each solution to generate the pH-solubility profile.
References
- 1. who.int [who.int]
- 2. fda.gov [fda.gov]
- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Rufloxacin hydrochloride susceptibility testing
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in Rufloxacin hydrochloride antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a synthetic, broad-spectrum antibacterial agent belonging to the fluoroquinolone class.[1][2] Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] By binding to and stabilizing the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3] This bactericidal activity is concentration-dependent.[3]
Q2: What are the standard laboratory methods for determining this compound susceptibility? Standard methods for testing the susceptibility of bacterial isolates to this compound include broth dilution (macrodilution and microdilution), agar dilution, and disk diffusion.[4][5][6][7] These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria, or to measure the diameter of a zone of growth inhibition around an antibiotic-impregnated disk.[4][5]
Q3: What are the primary mechanisms of resistance to Rufloxacin and other fluoroquinolones? Bacterial resistance to fluoroquinolones like Rufloxacin primarily occurs through two main mechanisms:
-
Alterations in the Drug Targets: The most common mechanism involves spontaneous mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes that encode DNA gyrase (gyrA) and topoisomerase IV (parC).[5][8][9][10] Specific amino acid substitutions, such as at Ser-83 and Asp-87 in GyrA or Ser-80 in ParC, can reduce the binding affinity of the drug to its target enzymes.[5][8][9]
-
Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids.[11] These plasmids may carry qnr genes, which produce proteins that protect DNA gyrase from fluoroquinolone binding, or genes for enzymes like AAC(6')-Ib-cr that can modify and inactivate the antibiotic.[1][3][12] Other plasmid-mediated mechanisms include efflux pumps that actively remove the drug from the bacterial cell.[1][12] While plasmid-mediated mechanisms often confer only low-level resistance, they can facilitate the selection of higher-level resistance mutations.[1][3]
Q4: Why is the use of Quality Control (QC) strains essential in susceptibility testing? Quality Control (QC) is fundamental to ensuring the accuracy and reproducibility of AST results. Standardized QC strains, such as Escherichia coli ATCC® 25922 and Pseudomonas aeruginosa ATCC® 27853, have well-established, expected MIC values or zone diameter ranges for different antibiotics.[13][14][15][16] Testing these strains in parallel with experimental isolates serves to:
-
Verify the potency of the this compound solution or disks.[17]
-
Confirm the integrity and appropriate composition of the testing medium.
-
Validate the overall experimental technique and incubation conditions.
If the results for the QC strain fall outside the acceptable range, the results for the test isolates are considered invalid, and the entire procedure must be investigated to identify the source of error.[15][17]
Troubleshooting Guide for Inconsistent Results
This section addresses specific issues that may lead to inconsistent or erroneous results during this compound susceptibility testing.
Issue 1: My MIC values are consistently higher than expected, or my zone diameters are smaller.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inoculum Too Dense | An excessively high bacterial concentration can overwhelm the antibiotic, leading to falsely high MICs or smaller inhibition zones.[4] Solution: Ensure your inoculum is carefully adjusted to a 0.5 McFarland turbidity standard. A photometric device is recommended for accuracy. The final inoculum in broth microdilution should be approximately 5 x 10⁵ CFU/mL.[18][19] |
| Incorrect Media Cation Content | Fluoroquinolones are known to chelate with divalent cations.[20][21] If the concentration of magnesium (Mg²⁺) and calcium (Ca²⁺) in your Mueller-Hinton Agar/Broth is too high, it will bind to the Rufloxacin, reducing its effective concentration and leading to apparent resistance.[22] Solution: Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA) from a reputable commercial source or ensure your in-house media is prepared with final concentrations of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺. |
| Incorrect Media pH | The activity of some fluoroquinolones is pH-dependent. A pH below the standardized range of 7.2 to 7.4 can decrease the drug's activity, resulting in higher MICs.[23][24] Solution: Verify that the final pH of your prepared Mueller-Hinton medium is between 7.2 and 7.4 at room temperature. |
| Antibiotic Degradation | Improper storage of this compound stock solutions, working solutions, or antibiotic disks can lead to a loss of potency. Fluoroquinolones can be sensitive to light.[25] Solution: Store stock solutions at -20°C or below in small, light-protected aliquots. Allow antibiotic disks to warm to room temperature before opening the container to prevent condensation.[17][25] |
Issue 2: My MIC values are consistently lower than expected, or my zone diameters are larger.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inoculum Too Light | An insufficient bacterial concentration means less antibiotic is required for inhibition, leading to falsely low MICs or larger zones. Solution: Re-check your inoculum preparation procedure to ensure it consistently matches a 0.5 McFarland standard. If individual colonies are visible on the agar plate after incubation in a disk diffusion test, the inoculum was too light and the test must be repeated.[25] |
| Incorrect Media Cation Content | If the concentration of Mg²⁺ and Ca²⁺ is below the recommended range, the apparent activity of the fluoroquinolone will be artificially increased. Solution: Ensure you are using properly formulated Cation-Adjusted Mueller-Hinton medium. |
| Premature Reading of Results | Reading the test before the recommended incubation period is complete may not allow for sufficient bacterial growth, making it appear as if the antibiotic was more effective than it is. Solution: Incubate plates for the full 16-20 hours for non-fastidious organisms before reading the results.[4][17] |
| Pre-diffusion of Antibiotic (Disk Diffusion) | If plates are left at room temperature for an extended period after disk application but before incubation, the antibiotic can diffuse into the agar, creating a larger-than-expected zone of inhibition. Solution: Place plates into the incubator set at 35 ± 2°C within 15 minutes of applying the antibiotic disks.[25][26] |
Issue 3: High variability between replicates or different experimental runs.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inconsistent Inoculum | This is the most common source of variability. Minor differences in inoculum density between runs can lead to significant shifts in MIC values or zone diameters. Solution: Standardize your inoculum preparation process rigorously. Use fresh (18-24 hour) colonies for each suspension and use the suspension within 60 minutes of preparation.[4][25] |
| Pipetting or Dilution Errors | In broth microdilution, small errors in the serial dilution of the antibiotic or in pipetting the inoculum can lead to significant variability. Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Visually inspect plates for uniform well volumes. |
| Uneven Inoculation (Disk Diffusion) | If the bacterial lawn is not spread evenly over the agar surface, the resulting inhibition zones may be irregularly shaped or have inconsistent diameters. Solution: Ensure the entire agar surface is swabbed evenly in three different directions to create a uniform, confluent lawn of growth.[18] |
| Lot-to-Lot Media Variation | Different batches of Mueller-Hinton Broth or Agar, even from the same manufacturer, can have slight variations that affect results. Solution: Perform QC testing with each new lot of media to ensure it produces results within the acceptable range for your QC strains.[4] |
Issue 4: No growth or poor growth in all wells/plates, including the positive control.
| Potential Cause | Explanation & Troubleshooting Steps |
| Non-viable Inoculum | The bacterial culture used to prepare the inoculum may have been old or stored improperly, resulting in cell death. Solution: Always use a fresh culture grown for 18-24 hours on a non-selective agar medium.[4] |
| Incorrect Incubation | The incubator may not be at the correct temperature (35 ± 2°C) or, for fastidious organisms, may lack the required atmospheric conditions (e.g., CO₂). Solution: Verify incubator settings with a calibrated thermometer. |
| Improperly Prepared Medium | The medium may be expired, contaminated, or have been prepared incorrectly (e.g., overheated during autoclaving). Solution: Review the media preparation protocol, check expiration dates, and include a sterility control (uninoculated media) to check for contamination. |
Data Presentation
The following tables summarize key variables and quality control parameters for fluoroquinolone susceptibility testing.
Table 1: Common Factors Leading to Inaccurate MIC or Zone Diameter Results
| Factor | Deviation Leading to Falsely High MIC / Small Zone | Deviation Leading to Falsely Low MIC / Large Zone |
| Inoculum Density | Too high (>0.5 McFarland) | Too low (<0.5 McFarland) |
| Media Cations (Mg²⁺, Ca²⁺) | Too high | Too low |
| Media pH | Too low (<7.2) | Too high (>7.4) |
| Incubation Time | N/A | Too short (<16 hours) |
| Antibiotic Potency | Degraded (improper storage) | N/A |
Table 2: Quality Control Ranges for Ciprofloxacin (as a proxy for the Fluoroquinolone Class)
Note: Rufloxacin-specific QC ranges are not as commonly published in recent CLSI/EUCAST documents. The ranges for Ciprofloxacin, a structurally related fluoroquinolone, are provided for reference. Laboratories should validate their own internal QC for Rufloxacin.
| Quality Control Strain | Method | Acceptable Range |
| Escherichia coli ATCC® 25922 | Broth Microdilution (MIC) | 0.004 - 0.016 µg/mL |
| Disk Diffusion (5 µg disk) | 30 - 40 mm | |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution (MIC) | 0.25 - 1 µg/mL |
| Disk Diffusion (5 µg disk) | 25 - 33 mm | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | 0.12 - 0.5 µg/mL |
(Source: Data compiled from CLSI M100 standards)
Key Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing (CLSI Guideline)
-
Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range. c. Include a positive control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
Prepare Standardized Inoculum: a. Using a sterile loop, select 3-5 well-isolated colonies of similar morphology from a fresh (18-24 hour) non-selective agar plate. b. Suspend the colonies in sterile saline or broth. c. Vortex thoroughly and adjust the turbidity to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension in CAMHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: a. Add the standardized, diluted inoculum to each well of the microtiter plate. b. Seal the plate to prevent evaporation.
-
Incubate: a. Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.
-
Read Results: a. Place the plate on a dark, non-reflecting surface and view from the bottom. b. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth. The growth control well must show distinct turbidity. The sterility control well must show no growth.
Protocol 2: Disk Diffusion Susceptibility Testing (EUCAST/CLSI Guideline)
-
Prepare Inoculum: a. Prepare a standardized inoculum matching a 0.5 McFarland standard as described in Protocol 1, steps 2a-2c.
-
Inoculate Agar Plate: a. Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension. b. Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[25] c. Swab the entire surface of a Cation-Adjusted Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
-
Apply Antibiotic Disk: a. Within 15 minutes of inoculating the plate, use sterile forceps or a disk dispenser to apply a this compound disk to the surface of the agar. b. Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.[25]
-
Incubate: a. Invert the plate and place it in an incubator at 35 ± 2°C within 15 minutes of disk application.[25] b. Incubate for 16-20 hours in ambient air.
-
Read Results: a. Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest whole millimeter using a ruler or caliper.
Visualizations
Caption: Troubleshooting workflow for inconsistent AST results.
Caption: Mechanism of action and resistance to Rufloxacin.
References
- 1. Plasmid-Mediated Quinolone Resistance: a Multifaceted Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: Disk Diffusion Implementation [eucast.org]
- 7. elevenlabs.io [elevenlabs.io]
- 8. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 9. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of gyrA and parC mutations in ciprofloxacin-resistant Pseudomonas aeruginosa isolates from Tehran hospitals in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasmid-Mediated Quinolone-Resistance (qnr) Genes in Clinical Isolates of Escherichia coli Collected from Several Hospitals of Qazvin and Zanjan Provinces, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmid-Mediated Fluoroquinolone Resistance in <i>Pseudomonas aeruginosa</i> and <i>Acinetobacter baumannii</i> - Journal of Laboratory Physicians [jlabphy.org]
- 13. Interpretive criteria and quality control parameters for testing bacterial susceptibility to the fluoroquinolone PD131628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interpretive criteria and quality control parameters for testing bacterial susceptibility to the fluoroquinolone PD131628 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bsac.org.uk [bsac.org.uk]
- 16. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influence of pH and human urine on the antibacterial activity of ciprofloxacin, norfloxacin and ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of pH on in vitro antimicrobial susceptibility of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 26. nicd.ac.za [nicd.ac.za]
Technical Support Center: Optimizing Rufloxacin Hydrochloride Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Rufloxacin hydrochloride dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, rufloxacin disrupts the supercoiling of bacterial DNA, leading to DNA strand breaks and ultimately bacterial cell death.[1] This bactericidal activity is concentration-dependent.
Q2: What are the general pharmacokinetic properties of Rufloxacin in animals?
Rufloxacin is characterized by rapid absorption after oral administration, good tissue penetration, and a notably long half-life in several animal species.[1] For instance, the half-life has been reported to be approximately 24 hours in rats, 12 hours in dogs, and 15 hours in monkeys. This long half-life may allow for once-daily dosing. Tissue concentrations of rufloxacin are often higher than plasma concentrations.
Q3: What is a recommended starting dose for this compound in mice or rats for an efficacy study?
Specific efficacy dosages for this compound in various rodent infection models are not extensively reported in publicly available literature. However, a rational starting dose can be estimated based on its pharmacokinetic profile, in vitro activity (Minimum Inhibitory Concentration - MIC), and comparative data from other fluoroquinolones.
For initial dose-finding studies, a range of 10-50 mg/kg administered orally once daily is a plausible starting point. This recommendation is based on the following:
-
The reported protective effects of rufloxacin in respiratory and subcutaneous infections in rats and guinea pigs are comparable to those of ciprofloxacin and ofloxacin.
-
Effective doses for other fluoroquinolones, such as ciprofloxacin and levofloxacin, in murine models of systemic and respiratory infections often fall within the 10-100 mg/kg/day range.[2][3]
It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model, bacterial strain, and infection type.
Q4: How should I prepare this compound for oral administration in animals?
This compound is available as a solid. For oral gavage, it should be dissolved or suspended in a suitable vehicle. A common vehicle is sterile water or a 0.5% methylcellulose solution. It is important to ensure the compound is uniformly suspended before each administration. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., typically not exceeding 10 mL/kg for rats and mice).
Q5: Are there any known toxicities or adverse effects of this compound in animals?
While specific toxicity data for rufloxacin is limited, fluoroquinolones as a class can have adverse effects. In general, they are well-tolerated in animals, but high doses can lead to toxicity. For some quinolones, the kidney has been identified as a target organ for toxicity in rodents at high doses.[4] It is recommended to monitor animals for any signs of adverse effects, such as changes in behavior, weight loss, or signs of nephrotoxicity. For another fluoroquinolone, irloxacin, a non-toxic effect level of 100 mg/kg/day was established in rats after a 13-week treatment period.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low efficacy observed at the initial dose. | 1. Suboptimal Dose: The administered dose may be too low for the specific pathogen or infection model. 2. Low Bioavailability: The drug may not be adequately absorbed. 3. Bacterial Resistance: The bacterial strain may be resistant to rufloxacin. 4. Inappropriate Dosing Frequency: The dosing interval may be too long, allowing bacterial regrowth. | 1. Conduct a Dose-Escalation Study: Gradually increase the dose (e.g., 25, 50, 100 mg/kg) and monitor the therapeutic response. 2. Check Vehicle and Administration Technique: Ensure the drug is properly dissolved/suspended and administered correctly. Consider parenteral administration if oral bioavailability is a concern. 3. Determine the MIC: Test the in vitro susceptibility of your bacterial strain to rufloxacin. 4. Consider Pharmacokinetics: Although rufloxacin has a long half-life, for severe infections, a twice-daily dosing regimen might be more effective. |
| Signs of toxicity observed in animals (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose may be approaching the toxic level. 2. Vehicle-related toxicity: The vehicle used for administration may be causing adverse effects. | 1. Reduce the Dose: Lower the dose to a level that is well-tolerated. If efficacy is compromised, consider combination therapy with another antibiotic. 2. Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out its contribution to toxicity. |
| Variability in response between animals. | 1. Inconsistent Dosing: Inaccuracies in dose preparation or administration. 2. Biological Variability: Natural variation in drug metabolism and clearance among individual animals. 3. Severity of Infection: Differences in the initial bacterial load between animals. | 1. Standardize Procedures: Ensure consistent preparation and administration of the drug. 2. Increase Group Size: A larger number of animals per group can help to account for biological variability. 3. Standardize Infection Protocol: Ensure a consistent inoculum and method of infection. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Rufloxacin in Different Animal Species
| Animal Species | Route of Administration | Dose (mg/kg) | Half-life (t½) | Bioavailability | Reference |
| Rat | Oral | Not Specified | ~24 hours | 60% | [5] |
| Dog | Oral | Not Specified | ~12 hours | Not Specified | [5] |
| Monkey | Oral | Not Specified | ~15 hours | Not Specified | [5] |
| Rabbit | Intravenous | 50 | Not Specified | Not Applicable | [1] |
Table 2: Comparative Effective Doses (ED50) of Other Fluoroquinolones in Murine Infection Models
| Fluoroquinolone | Animal Model | Infection Model | Pathogen | ED50 (mg/kg) | Reference |
| Ciprofloxacin | Mouse | Systemic Infection | S. aureus | 0.538 (IV) | [6] |
| Ciprofloxacin | Mouse | Systemic Infection | E. coli | 0.0625 (IV) | [6] |
| Ciprofloxacin | Mouse | Systemic Infection | K. pneumoniae | 0.0941 (IV) | [6] |
| Ciprofloxacin | Mouse | Respiratory Infection | K. pneumoniae | 20.1 (IV), 26.2 (Oral) | [6] |
| Levofloxacin | Mouse | Systemic Infection | P. aeruginosa | 2.09 - 13.80 (Oral) | [7] |
| Fleroxacin | Mouse | Pneumonia | K. pneumoniae | 3.4 (Oral, tid) | [3] |
Experimental Protocols
Protocol 1: General Procedure for an In Vivo Efficacy Study in a Murine Systemic Infection Model
-
Animal Acclimatization: Acclimate mice for at least 3-5 days before the experiment.
-
Infection: Infect mice intraperitoneally (IP) with a lethal dose (e.g., 10 x LD50) of the bacterial pathogen of interest.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 1-2 hours), administer this compound or vehicle control via oral gavage or another chosen route.
-
Dosing Regimen: Administer the treatment at the selected dose and frequency (e.g., once or twice daily) for a specified duration (e.g., 3-7 days).
-
Monitoring: Observe the animals daily for clinical signs of illness and mortality for a period of 7-14 days.
-
Outcome Assessment: The primary outcome is typically the survival rate. The 50% effective dose (ED50) can be calculated from the survival data across different dose groups.
Mandatory Visualizations
References
- 1. Ocular pharmacokinetics of rufloxacin a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Levofloxacin and Ciprofloxacin in a Murine Pneumonia Model: Peak Concentration/MIC versus Area under the Curve/MIC Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of fleroxacin against experimental pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. New Advances in Antibiotic Treatment for Animals - WSAVA2002 - VIN [vin.com]
- 7. Table: Dosages of Quinolonesa-MSD Veterinary Manual [msdvetmanual.com]
Identifying and minimizing degradation of Rufloxacin hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the degradation of Rufloxacin hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by four main factors:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[1]
-
Light Exposure: Like many fluoroquinolones, this compound is photosensitive and can degrade upon exposure to UV and visible light.[2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant oxidative degradation.[5][6][7]
Q2: What are the visible signs of this compound degradation in my solution?
A2: While chemical analysis is required for confirmation, visual indicators of degradation may include a change in the color of the solution, often to a yellowish hue, or the formation of precipitates.[8] However, significant degradation can occur without any visible changes.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, dissolve this compound in a suitable solvent like water or DMSO with the aid of sonication if necessary.[8] For aqueous stock solutions, it is recommended to filter and sterilize them using a 0.22 μm filter.[8] To minimize degradation, it is crucial to protect the solution from light and store it at low temperatures.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound should be aliquoted and stored in sealed containers, protected from light.[8] Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for quantifying this compound and its degradation products.[1][9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also highly effective for identifying the structures of the degradation products.[6][10][11]
Troubleshooting Guides
Issue 1: Rapid loss of potency or inconsistent results in experiments.
This issue is often linked to the degradation of the this compound solution during preparation, storage, or the experiment itself.
Troubleshooting Steps:
-
Verify Solution Preparation and Storage:
-
Confirm that the correct solvent was used and that the compound was fully dissolved.
-
Ensure that the solution was protected from light during and after preparation using amber vials or by wrapping the container in aluminum foil.
-
Check the storage temperature and duration. Refer to the recommended storage conditions in the FAQs.
-
-
Assess Experimental Conditions:
-
pH: Measure the pH of your experimental medium. Fluoroquinolones can exhibit varying stability at different pH values.[12][13][14][15][16][17]
-
Temperature: Evaluate the temperature at which your experiment is conducted. Higher temperatures accelerate degradation.[1][18]
-
Light Exposure: Minimize the exposure of your experimental setup to ambient and UV light.
-
-
Perform a Stability Check:
-
Analyze a freshly prepared solution of this compound using a validated HPLC method to establish a baseline concentration.
-
Analyze your experimental sample and a control sample (stored under ideal conditions) to quantify the extent of degradation.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
The presence of new peaks in your chromatogram is a strong indication of degradation.
Troubleshooting Steps:
-
Characterize the Degradation Products:
-
Conduct Forced Degradation Studies:
-
To understand the degradation profile of your specific batch, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1] This will help in identifying the retention times of the major degradation products.
-
-
Optimize Chromatographic Method:
Data Presentation
Table 1: Summary of Forced Degradation Studies on a Related Fluoroquinolone (Ciprofloxacin HCl)
| Stress Condition | Temperature | Duration | Degradation (%) |
| 0.1 N NaOH (Alkaline) | 70°C | 4 hours | ~24%[1] |
| 0.1 N HCl (Acidic) | 70°C | 4 hours | ~20%[1] |
| 3% H₂O₂ (Oxidative) | 70°C | 4 hours | ~40%[1] |
| UV Radiation (254 nm) | Ambient | 5 days | ~30%[1] |
| Thermal | 60°C | 24 hours | ~10%[1] |
Note: This data is for Ciprofloxacin HCl and serves as a representative example of fluoroquinolone degradation under stress conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Method optimization and validation are essential for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-50 µg/mL).
-
-
Sample Preparation:
-
Dilute the test solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for handling this compound solutions.
Caption: Factors influencing this compound degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative degradation study on antimicrobial agent ciprofloxacin by electro-Fenton process: kinetics and oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sphinxsai.com [sphinxsai.com]
Technical Support Center: Addressing Bacterial Resistance to Rufloxacin Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals encountering bacterial resistance to Rufloxacin hydrochloride in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fluoroquinolone antibiotic. Its primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase (encoded by the gyrA and gyrB genes) and topoisomerase IV (encoded by the parC and parE genes).[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] By inhibiting these enzymes, rufloxacin disrupts the supercoiling of bacterial DNA, leading to an accumulation of DNA breaks and ultimately causing bacterial cell death.[1] Its bactericidal activity is concentration-dependent.[1]
Q2: My bacterial strain is showing unexpected resistance to this compound. What are the common resistance mechanisms?
Bacterial resistance to fluoroquinolones like rufloxacin is a multifaceted issue. The most common mechanisms include:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a primary cause of resistance.[3][4][5] These mutations prevent rufloxacin from effectively binding to DNA gyrase and topoisomerase IV.[3][5]
-
Increased Efflux Pump Activity: Bacteria can overexpress multidrug resistance (MDR) efflux pumps that actively transport rufloxacin out of the cell, preventing it from reaching its intracellular targets.[3][6][7][8] This mechanism can confer resistance to a wide range of structurally unrelated antibiotics.[3]
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can also contribute to rufloxacin resistance.[5] These plasmids can facilitate the selection of chromosomal mutations, leading to higher levels of resistance.[5]
Q3: How can I determine if the observed resistance is due to target-site mutations or efflux pump activity?
To differentiate between these resistance mechanisms, a combination of phenotypic and genotypic tests is recommended.
-
Phenotypic Assays:
-
Minimum Inhibitory Concentration (MIC) Test with an Efflux Pump Inhibitor (EPI): A significant reduction in the MIC of rufloxacin in the presence of an EPI (like Phenylalanine-Arginine β-Naphthylamide (PAβN) or reserpine) suggests the involvement of efflux pumps.[7][9]
-
Ethidium Bromide (EtBr) Accumulation Assay: This fluorometric assay can qualitatively or quantitatively assess efflux pump activity.[10] Bacteria with overactive efflux pumps will show lower intracellular accumulation of EtBr.[10]
-
-
Genotypic Assays:
Q4: I am observing variability in my MIC results. What could be the cause?
Inconsistent MIC values can stem from several factors:
-
Inoculum Preparation: The bacterial suspension density must be standardized, typically to a 0.5 McFarland standard, to ensure reproducible results.[12]
-
Media Composition: The type and depth of the agar or broth can influence the diffusion and activity of the antibiotic.[12][13]
-
Incubation Conditions: Temperature and incubation time must be strictly controlled.[13]
-
Contamination: Ensure the purity of your bacterial culture.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition zone in disk diffusion assay | High-level resistance; incorrect antibiotic concentration on the disk; improper storage of disks. | Determine the Minimum Inhibitory Concentration (MIC) using broth or agar dilution. Verify the potency of the rufloxacin disks with a known susceptible control strain. |
| Unexpectedly high MIC value | Development of resistance (target-site mutation or efflux pump overexpression); culture contamination. | Re-streak the culture from the original stock. Perform genotypic analysis (gyrA/parC sequencing) and phenotypic assays for efflux pump activity. |
| MIC decreases significantly with an efflux pump inhibitor (EPI) | Resistance is mediated by efflux pumps. | Characterize the specific efflux pump(s) involved using molecular techniques (e.g., RT-qPCR to measure pump gene expression). |
| High MIC value persists in the presence of an EPI | Resistance is likely due to target-site mutations. | Sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes to identify mutations. |
| Satellite colonies observed in disk diffusion or agar plates | Breakdown of the antibiotic by resistant colonies; heterogeneous population. | Limit incubation time to 16-18 hours.[15] Pick and re-test individual colonies to assess population homogeneity. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)[12]
-
96-well microtiter plates[16]
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of rufloxacin that completely inhibits visible bacterial growth.
Efflux Pump Activity Assessment using an Efflux Pump Inhibitor (EPI)
This protocol determines the contribution of efflux pumps to rufloxacin resistance by comparing MIC values in the presence and absence of an EPI.
Materials:
-
Same materials as for the MIC determination.
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., Phenylalanine-Arginine β-Naphthylamide (PAβN) or reserpine).
Procedure:
-
Determine the sub-inhibitory concentration of the EPI that does not affect bacterial growth on its own.
-
Perform the broth microdilution MIC assay for rufloxacin as described above in two separate plates.
-
To one set of plates, add the sub-inhibitory concentration of the EPI to all wells.
-
Incubate both sets of plates under the same conditions.
-
A four-fold or greater reduction in the MIC of rufloxacin in the presence of the EPI is considered significant and indicates the involvement of efflux pumps.
DNA Sequencing of gyrA and parC QRDRs
This genotypic method identifies mutations in the primary targets of rufloxacin.
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers specific for the QRDRs of gyrA and parC genes of the target bacterium[11]
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Extract genomic DNA from the resistant bacterial strain.
-
Amplify the QRDRs of the gyrA and parC genes using PCR with specific primers.
-
Verify the size of the PCR products by gel electrophoresis.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Align the obtained sequences with the wild-type sequences of a susceptible reference strain to identify any nucleotide and corresponding amino acid substitutions.
Data Presentation
Table 1: MIC of Rufloxacin With and Without an Efflux Pump Inhibitor
| Bacterial Strain | Rufloxacin MIC (µg/mL) | Rufloxacin + EPI MIC (µg/mL) | Fold-change in MIC | Interpretation |
| Wild-Type (Susceptible) | 0.5 | 0.5 | 1 | No significant efflux |
| Resistant Isolate 1 | 32 | 4 | 8 | Efflux pump mediated resistance |
| Resistant Isolate 2 | 32 | 32 | 1 | Target-site mutation likely |
Table 2: Common Resistance Mutations in gyrA and parC
| Gene | Codon Change (Amino Acid Substitution) | Associated Organism(s) | Reference |
| gyrA | Ser83 -> Leu | Escherichia coli, Pseudomonas aeruginosa | [4][17] |
| gyrA | Asp87 -> Asn | Escherichia coli | [4] |
| parC | Ser80 -> Ile | Escherichia coli | [4] |
| parC | Glu84 -> Gly/Val | Escherichia coli | [4] |
Visualizations
Caption: Mechanism of action of Rufloxacin and key resistance pathways.
Caption: Troubleshooting workflow for investigating Rufloxacin resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 5. onehealthtrust.org [onehealthtrust.org]
- 6. Role of efflux mechanisms on fluoroquinolone resistance in Streptococcus pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 9. mdpi.com [mdpi.com]
- 10. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. dovepress.com [dovepress.com]
Technical Support Center: Optimization of Spray-Dried Rufloxacin Hydrochloride Microparticles
Disclaimer: Limited specific data exists in the public domain for the spray drying of Rufloxacin hydrochloride. The following guidance is substantially based on established principles of pharmaceutical spray drying and extensive research on the optimization of Ciprofloxacin hydrochloride, a structurally and functionally similar fluoroquinolone antibiotic. Researchers should use this information as a starting point and perform specific optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of spray drying this compound? A1: The main objective is to convert a liquid solution of this compound into a dry powder consisting of precisely engineered microparticles. This process can enhance properties such as solubility, dissolution rate, and bioavailability, or create particles with specific aerodynamic properties for applications like pulmonary delivery.[1]
Q2: Which process parameters are most critical in the optimization of spray-dried microparticles? A2: The most influential factors fall into two categories: formulation variables and process parameters.[1] Key process parameters include inlet/outlet temperature, feed rate, and atomizing gas flow rate.[1][2] Formulation variables include the concentration of this compound, the choice of solvent, and the inclusion of excipients.[1]
Q3: What solvents are suitable for preparing the feed solution? A3: The choice of solvent is critical and depends on the solubility of this compound. Water is a common solvent, but its limited solubility for some fluoroquinolones may necessitate the use of co-solvents like ethanol to achieve the desired concentration.[3] A solubility screening is a crucial preliminary step.[1]
Q4: Can excipients be used in the formulation? What is their purpose? A4: Yes, excipients are often used to improve the stability, flowability, and aerosolization performance of the final product. For example, L-leucine is commonly added to improve the dispersibility of powders for inhalation, while polymers like PLGA can be used to create biodegradable microparticles for controlled release.[4][5]
Q5: How does the inlet temperature affect the final product? A5: The inlet temperature is the main driver of solvent evaporation.[6] A higher inlet temperature generally leads to faster drying and can result in smaller, less dense particles. However, it must be carefully controlled to avoid thermal degradation of the drug. The outlet temperature, which is influenced by the inlet temperature, is a critical indicator of the final particle temperature and residual moisture.[6]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Troubleshooting Actions |
| Low Product Yield | 1. Product Sticking to Chamber Walls: Particles are not sufficiently dry before contacting the chamber surface.[7] 2. Inefficient Cyclone Separation: Very fine particles may not be efficiently separated by the cyclone. | 1. Increase the inlet temperature or decrease the feed rate to ensure more complete drying.[7] 2. Optimize the aspirator/airflow rate to ensure proper particle transport.[6] 3. Consider adding excipients like L-leucine, which can reduce stickiness.[4] |
| Inconsistent or Large Particle Size | 1. Improper Atomization: Nozzle may be worn, or atomization pressure/flow rate is incorrect.[7] 2. High Feed Viscosity: The solution is too thick for effective droplet formation.[7] 3. Low Atomization Gas Flow: Insufficient energy to break the liquid feed into fine droplets. | 1. Inspect and clean/replace the nozzle. Adjust atomizer settings (e.g., increase pressure or gas flow rate).[7] 2. Decrease the solids concentration in the feed solution or gently heat the feed to reduce viscosity.[7] 3. Increase the atomizing gas flow rate.[2] |
| Product is Overheated or Discolored | 1. Inlet Temperature is Too High: The drug is sensitive to the selected drying temperature.[7] 2. Insufficient Feed Rate: Low feed rate can lead to an excessively high outlet temperature. | 1. Reduce the inlet temperature.[7] 2. Increase the feed rate to provide an evaporative cooling effect and lower the outlet temperature.[6] |
| High Residual Moisture in Powder | 1. Inlet Temperature is Too Low: Insufficient heat for complete solvent evaporation. 2. Feed Rate is Too High: Residence time in the drying chamber is too short for the given temperature.[7] | 1. Increase the inlet temperature. 2. Decrease the feed rate to allow for adequate drying time.[7] |
| Nozzle or Feed Line Blockage | 1. High Feed Viscosity or Concentration: Leads to clogging.[7] 2. Precipitation in the Feed Line: Drug or excipient is not fully dissolved or is unstable in the solution. | 1. Dilute the feed solution. Ensure the solution is consistently mixed.[7] 2. Ensure all components are fully dissolved before starting the process. Filter the solution if necessary. |
Quantitative Data for Optimization
The following tables summarize data from an optimization study on Ciprofloxacin Hydrochloride, which can be used as a model for this compound experiments.
Table 1: Effect of Process Parameters on Microparticle Characteristics [2]
| Drug Conc. (mg/mL) | Inlet Temp. (°C) | Feed Rate (mL/min) | Atomization Rate (L/h) | Particle Size (µm) | Process Yield (%) |
| 10 | 110 | 3.0 | 473 | 3.5 - 4.5 | ~80 |
| 15 | 110 | 4.5 | 473 | 4.0 - 5.0 | ~75 |
| 10 | 140 | 3.0 | 580 | 2.5 - 3.5 | ~70 |
| 15 | 140 | 4.5 | 580 | 3.0 - 4.0 | ~65 |
Table 2: Characterization of Optimized Ciprofloxacin HCl Microparticles [2][8]
| Parameter | Value |
| Optimal Formulation | |
| CIP Concentration | 10 mg/mL |
| Inlet Temperature | 110°C |
| Feed Volumetric Flow Rate | 3.0 mL/min |
| Atomization Air Volumetric Flow Rate | 473 L/h |
| Product Characteristics | |
| Geometric Particle Size (Dv50) | ~2-4 µm |
| Moisture Content | < 5% |
| Morphology | Spherical and dimpled |
| Physical State | Crystalline |
| Process Yield | High (~81.5%) |
Experimental Protocols
Feed Solution Preparation
Objective: To prepare a homogenous liquid feed for the spray drying process.
Materials:
-
This compound (or Ciprofloxacin Hydrochloride as a model)
-
Solvent (e.g., Deionized Water, Water/Ethanol mixture)
-
Excipient (e.g., L-leucine), optional
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Solubility Determination: Conduct preliminary tests to determine the saturation solubility of Rufloxacin HCl in the chosen solvent system at room temperature.
-
Preparation: a. Weigh the required amount of Rufloxacin HCl to achieve the target concentration (e.g., 10 mg/mL).[2] b. If using an excipient, weigh the appropriate amount (e.g., 5-20% w/w of the total solids). c. Add the solvent to a beaker containing a magnetic stir bar. d. Slowly add the weighed powders to the solvent while stirring continuously. e. Continue stirring until all solids are completely dissolved. Gentle warming or sonication may be required, but ensure the temperature does not degrade the drug.[3] f. Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a suitable filter (e.g., 0.45 µm) to remove any particulates before introducing it to the spray dryer.
Spray Drying Process
Objective: To produce dry microparticles from the prepared feed solution.
Equipment:
-
Laboratory-scale spray dryer (e.g., Büchi B-290 Mini Spray Dryer)
-
Two-fluid nozzle
Procedure:
-
System Setup: Turn on the spray dryer and the aspirator. Set the initial process parameters based on your experimental design. A good starting point based on Ciprofloxacin HCl studies could be:[2][9]
-
Inlet Temperature: 110°C - 140°C
-
Aspirator Rate: 85% - 100%
-
Atomizing Air Flow Rate: 400 - 600 L/h
-
Pump/Feed Rate: 3.0 - 5.0 mL/min
-
-
Stabilization: Run the system with the pure solvent for 10-15 minutes to allow the inlet and outlet temperatures to stabilize.
-
Atomization: Once temperatures are stable, switch the feed from the pure solvent to the prepared drug solution.
-
Drying & Collection: The atomized droplets are dried in the chamber, and the resulting solid microparticles are separated from the air stream by the cyclone and collected in the collection vessel.
-
Shutdown: After the entire feed solution has been processed, continue to pump the pure solvent for another 5-10 minutes to rinse the feed line and nozzle.
-
Cool Down: Turn off the heater and allow the system to cool down by running the aspirator for several minutes before shutting down the instrument.
-
Product Recovery: Carefully collect the powdered product from the collection vessel. Calculate the process yield by comparing the weight of the collected powder to the initial weight of the dissolved solids.
Microparticle Characterization
A. Particle Size and Morphology Analysis
Objective: To determine the size distribution and shape of the spray-dried particles.
Equipment:
-
Scanning Electron Microscope (SEM)
-
Laser Diffraction Particle Size Analyzer
Procedure (SEM):
-
Sputter-coat a small amount of the microparticle powder with a conductive material (e.g., gold).
-
Mount the coated sample onto an SEM stub using double-sided carbon tape.
-
Examine the sample under the microscope at various magnifications to observe particle shape, surface texture (e.g., smooth, wrinkled, porous), and degree of agglomeration.
B. Drug Content Determination
Objective: To quantify the amount of Rufloxacin HCl in the microparticles.
Equipment:
-
UV-Vis Spectrophotometer
-
Analytical balance, volumetric flasks
Procedure:
-
Accurately weigh a specific amount of the spray-dried powder (e.g., 10 mg).
-
Dissolve the powder in a known volume of a suitable solvent (one in which the drug is freely soluble) to create a stock solution.
-
Make further dilutions as necessary to bring the concentration within the linear range of the spectrophotometer.
-
Measure the absorbance at the maximum wavelength (λmax) for Rufloxacin HCl.
-
Calculate the concentration using a pre-established calibration curve for the pure drug. Determine the drug loading and encapsulation efficiency.
Visualizations
Caption: Experimental workflow for optimizing spray-dried microparticles.
Caption: Troubleshooting decision tree for common spray drying issues.
Caption: Relationships between process parameters and particle attributes.
References
- 1. kinampark.com [kinampark.com]
- 2. Optimization of Ciprofloxacin Hydrochloride Spray-Dried Microparticles for Pulmonary Delivery Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Ciprofloxacin-Loaded Spray-Dried Lactose Particles: Formulation Optimization and Antibacterial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yamato-usa.com [yamato-usa.com]
- 7. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 8. Development of a microparticle-based dry powder inhalation formulation of ciprofloxacin hydrochloride applying the quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stability-Indicating HPLC Method Development for Rufloxacin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating HPLC method development for Rufloxacin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method, and why is it important for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, impurities, and excipients.[1][2] It is crucial in drug development and quality control to ensure that the drug product maintains its identity, strength, quality, and purity throughout its shelf life. These methods are essential for stability studies mandated by regulatory agencies like the ICH.[3]
Q2: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies, or stress testing, help identify potential degradation products and establish the degradation pathways of a drug substance.[2] Typical stress conditions for fluoroquinolones like this compound include:
-
Acid Hydrolysis: 0.1 N HCl at elevated temperatures (e.g., 70°C for 4 hours).
-
Base Hydrolysis: 0.1 N NaOH at elevated temperatures (e.g., 70°C for 4 hours).
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room or elevated temperatures.
-
Thermal Degradation: Dry heat (e.g., 60°C for 24 hours).
-
Photolytic Degradation: Exposure to UV radiation.
Q3: What are the common degradation pathways for fluoroquinolones like this compound?
Fluoroquinolones can degrade through several pathways, including:
-
Photodegradation: The fluoro group at the 8th position can make the molecule susceptible to degradation upon exposure to light.
-
Oxidation: The piperazine ring is often susceptible to oxidation.[4]
-
Hydrolysis: The carboxylic acid and other functional groups can be susceptible to acid and base hydrolysis.
-
Decarboxylation: Loss of the carboxylic acid group can occur under certain stress conditions.[4]
-
Piperazine Ring Cleavage: The piperazine ring can be cleaved under oxidative stress.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the development and validation of a stability-indicating HPLC method for this compound.
Chromatographic Issues
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Incompatible sample solvent with the mobile phase.[5]- Column degradation or contamination.[6] | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration or injection volume.- Dissolve the sample in the mobile phase.[5]- Use a guard column and regularly clean or replace the analytical column.[6] |
| Poor Resolution Between Rufloxacin and Degradation Peaks | - Inappropriate mobile phase composition or gradient.- Unsuitable stationary phase.- Insufficient column efficiency. | - Optimize the mobile phase organic content, pH, and buffer concentration.- Try a different column chemistry (e.g., C8, Phenyl-Hexyl).- Use a column with a smaller particle size or a longer length. |
| Baseline Drift or Noise | - Changes in mobile phase composition over time.- Temperature fluctuations.- Contaminated mobile phase or column.[7][8]- Detector lamp instability.[7] | - Degas the mobile phase and prepare it fresh daily.[7]- Use a column oven to maintain a stable temperature.- Use high-purity solvents and filter the mobile phase.[5][7]- Allow the detector lamp to warm up sufficiently; replace if necessary.[7] |
| Ghost Peaks | - Contamination in the mobile phase, sample, or HPLC system.- Carryover from previous injections.[7] | - Use high-purity solvents and clean glassware.[7]- Implement a needle wash step in the autosampler sequence.- Inject a blank solvent after a high-concentration sample to check for carryover. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation.- Pump pulsations or leaks.[5]- Inadequate column equilibration.[5]- Temperature variations. | - Prepare mobile phase accurately and consistently.- Check for leaks in the pump and ensure proper pump performance.- Allow sufficient time for the column to equilibrate with the mobile phase between runs.- Use a column oven. |
Method Validation Issues
| Problem | Potential Causes | Solutions |
| Poor Linearity (Low Correlation Coefficient) | - Inaccurate standard preparation.- Detector saturation at high concentrations.- Analyte instability in the diluent. | - Carefully prepare calibration standards and ensure complete dissolution.- Reduce the concentration range of the calibration standards.- Evaluate the stability of the analyte in the chosen solvent. |
| Inaccurate Results (Poor Recovery) | - Incomplete sample extraction from the matrix.- Co-eluting peaks interfering with the analyte peak.- Inaccurate standard concentrations. | - Optimize the sample preparation procedure to ensure complete extraction.- Check for peak purity using a PDA detector.- Verify the purity and concentration of the reference standard. |
| Imprecise Results (High %RSD) | - Inconsistent injection volumes.- Variability in sample preparation.- Unstable HPLC system.[8] | - Ensure the autosampler is functioning correctly.- Standardize the sample preparation procedure.- Address any issues causing baseline noise or fluctuating retention times. |
| Lack of Specificity | - Co-elution of degradation products or impurities with the main peak. | - Adjust chromatographic conditions (mobile phase, column, temperature) to achieve separation.- Use a photodiode array (PDA) detector to assess peak purity. |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the solution in a water bath at 70°C for 4 hours. After cooling, neutralize the solution with 0.1 N NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the solution in a water bath at 70°C for 4 hours. After cooling, neutralize the solution with 0.1 N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep the powdered drug substance in a hot air oven at 60°C for 24 hours. Then, dissolve the powder in the mobile phase to the target concentration.
-
Photolytic Degradation: Expose the powdered drug substance to UV light (e.g., 254 nm) for 5 days. Then, dissolve the powder in the mobile phase to the target concentration.
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze them by HPLC, along with an unstressed sample as a control.
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 0.025 M Orthophosphoric acid, pH 3.0) and an organic solvent (e.g., Methanol or Acetonitrile)[9] |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 278 nm[9][10] |
| Column Temperature | 35°C[10] |
| Injection Volume | 20 µL |
Note: These are starting parameters and may require optimization for a specific analysis.
Visualizations
Caption: Workflow for Stability-Indicating HPLC Method Development.
Caption: Logic Flow for HPLC Troubleshooting.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. biotech-asia.org [biotech-asia.org]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
Challenges in the formulation of Rufloxacin hydrochloride for research
For researchers, scientists, and drug development professionals, the formulation of Rufloxacin hydrochloride can present a number of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you navigate common problems in the formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or inconsistent dissolution of this compound powder. | This compound has limited aqueous solubility (approximately 2 mg/mL), which is pH-dependent. Solubility is higher in acidic and alkaline conditions and lowest around neutral pH. The powder may also exhibit poor wettability. | - pH Adjustment: Formulate in acidic or alkaline media. For oral formulations, consider the pH of the gastrointestinal tract. - Co-solvents: Utilize water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to enhance solubility. - Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, thereby improving the dissolution rate.[1][2] - Wetting Agents: Incorporate surfactants or other wetting agents to improve the dispersibility of the powder in the formulation medium. |
| Precipitation of the drug upon dilution of a stock solution. | The concentration of the drug in the final solution may exceed its solubility limit in the new solvent system. This is common when diluting a solution prepared with a co-solvent into an aqueous medium. | - Use of Solubilizing Excipients: Incorporate cyclodextrins or other complexing agents to form inclusion complexes, which can improve and maintain solubility upon dilution. - Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution and prevent precipitation. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). - Controlled Dilution: Dilute the stock solution slowly and with continuous stirring into the aqueous medium. |
| Degradation of this compound during formulation or storage. | This compound is susceptible to photodegradation, particularly under aerobic conditions, leading to N-demethylation of the piperazinyl ring. It is also reported to be stable in acidic medium.[3] | - Light Protection: Conduct all formulation and storage activities under light-protected conditions (e.g., using amber glassware or light-resistant containers). - Inert Atmosphere: For liquid formulations, consider purging with an inert gas like nitrogen to minimize oxidative degradation. - pH Control: Maintain an acidic pH where the drug has shown greater stability.[3] - Antioxidants: The use of antioxidants may be considered to prevent oxidative degradation. |
| Incompatibility with excipients leading to formulation instability or altered drug release. | Chemical interactions can occur between this compound and certain excipients. For instance, related fluoroquinolones have shown incompatibilities with magnesium stearate and reducing sugars like lactose. | - Excipient Compatibility Studies: Conduct thorough compatibility studies using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to screen for interactions with proposed excipients. - Avoid Reactive Excipients: Avoid the use of magnesium stearate if potential for interaction is identified. Select alternative lubricants. Be cautious with reducing sugars, especially in the presence of moisture and heat. |
| Difficulty in achieving a sustained-release profile. | The inherent solubility characteristics of this compound can make it challenging to control its release from a formulation matrix. | - Matrix Formulations: Utilize hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) or hydrophobic polymers to create a matrix that controls drug release through diffusion and/or erosion. The release rate can be modulated by varying the polymer concentration and viscosity grade. - Coating Technologies: Apply functional coatings to tablets or multiparticulates to control the rate of drug release. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is reported to be approximately 2 mg/mL, often requiring sonication for dissolution.[4] Its solubility is pH-dependent, being higher in acidic and alkaline conditions and lower at neutral pH.
Q2: What are the best solvents for dissolving this compound for in vitro studies?
A2: For in vitro studies, water with pH adjustment (acidic or alkaline) can be used. Dimethyl sulfoxide (DMSO) is another option, with a reported solubility of 0.0852 mg/mL, requiring both sonication and warming.[4] When using co-solvents, it is crucial to consider their potential impact on the experimental system.
Q3: How can I improve the oral bioavailability of this compound?
A3: Improving the oral bioavailability of this compound primarily involves enhancing its solubility and dissolution rate. Strategies include:
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can significantly improve dissolution.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and dissolution velocity.
-
Use of Solubilizing Agents: Incorporating agents like cyclodextrins can enhance solubility in the gastrointestinal fluids.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be photosensitive.[1] It can undergo photodegradation, particularly in the presence of oxygen. Therefore, it is essential to protect all formulations from light during preparation, storage, and handling.
Q5: What are some common excipients that may be incompatible with this compound?
A5: While specific data for this compound is limited, studies on other fluoroquinolones suggest potential incompatibilities with:
-
Magnesium Stearate: Can lead to the formation of less soluble salts.
-
Reducing Sugars (e.g., Lactose): May cause discoloration and degradation, particularly under conditions of heat and humidity.
It is always recommended to perform excipient compatibility studies for your specific formulation.
Q6: What analytical techniques are suitable for quantifying this compound in a formulation?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound. Capillary electrophoresis has also been reported as a suitable technique. The selection of the method will depend on the specific requirements of the analysis.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Conditions |
| Water | 2 mg/mL | Requires sonication |
| DMSO | 0.0852 mg/mL | Requires sonication and warming |
Data sourced from MedChemExpress product information.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with Polyvinylpyrrolidone (PVP).
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug to polymer).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and stirring.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
Once the solvent is completely removed, a solid film will form on the inner surface of the flask.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a light-resistant, airtight container.
Protocol 2: Excipient Compatibility Study using Differential Scanning Calorimetry (DSC)
Objective: To assess the physical compatibility of this compound with common pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate)
-
DSC instrument with hermetically sealed aluminum pans
Methodology:
-
Accurately weigh this compound and each excipient individually.
-
Prepare physical mixtures of this compound and each excipient in a 1:1 ratio by gently blending with a spatula.
-
Accurately weigh 2-5 mg of each individual component and each physical mixture into separate hermetically sealed aluminum pans.
-
Place an empty sealed pan in the reference sample position of the DSC instrument.
-
Heat the samples from ambient temperature to 300°C at a constant heating rate of 10°C/min under a nitrogen purge.
-
Record the DSC thermograms for the individual components and the physical mixtures.
-
Analyze the thermograms for any changes in the melting point, peak shape, or the appearance of new peaks in the physical mixtures compared to the individual components. The disappearance of the drug's melting peak or a significant shift can indicate a potential interaction.
Visualizations
References
Mitigating potential side effects of Rufloxacin hydrochloride in animal studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Rufloxacin hydrochloride in animal studies. The focus is on identifying, understanding, and mitigating potential adverse effects to ensure experimental integrity and animal welfare.
Frequently Asked Questions (FAQs)
Section 1: General Questions
Q1: What are the most common side effects of this compound and other fluoroquinolones observed in animal studies?
A1: this compound belongs to the fluoroquinolone class of antibiotics. Common side effects reported for this class in animal studies include gastrointestinal disturbances (nausea, diarrhea), articular cartilage damage (arthropathy), especially in juvenile animals, photosensitivity, retinal degeneration (a high risk in cats), and central nervous system (CNS) effects such as dizziness or convulsions at high doses.[1][2][3] The target tissues for adverse effects are typically the juvenile cartilage, central nervous system, urinary tract, and digestive tract.[3]
Q2: How does Rufloxacin exert its antibacterial effect?
A2: Fluoroquinolones, including Rufloxacin, are bactericidal agents that work by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, supercoiling, and repair. By blocking these enzymes, the drug disrupts the spatial arrangement of DNA, leading to bacterial cell death.[4] Mammalian topoisomerase enzymes are structurally different and are not susceptible to inhibition by therapeutic concentrations of quinolones.[2]
Section 2: Articular & Tendon Toxicity (Chondrotoxicity)
Q3: We are observing lameness and joint lesions in our juvenile rat models. What is the likely mechanism, and can it be prevented?
A3: This is a classic sign of fluoroquinolone-induced chondrotoxicity, which is particularly pronounced in young, growing animals.[2] The proposed mechanism involves the chelation of magnesium ions (Mg²⁺) by the fluoroquinolone in the cartilage matrix.[2][5] This functional magnesium deficiency disrupts chondrocyte function, leading to alterations in the cell's cytoskeleton, decreased adhesion, and ultimately, cartilage lesions.[4][5] Studies have shown that oral supplementation with magnesium and Vitamin E can significantly diminish these joint cartilage lesions in immature rats.[1][6]
Q4: What is a recommended experimental protocol to test magnesium supplementation for mitigating chondrotoxicity?
A4: Please refer to the Experimental Protocols section below for a detailed methodology based on successful studies in rat models.
Section 3: Gastrointestinal Disturbances
Q5: Our animals are experiencing diarrhea and loss of appetite after Rufloxacin administration. How can we manage this?
A5: These gastrointestinal side effects are common with broad-spectrum antibiotics and are often caused by a disruption of the normal gut microbiota, a condition known as dysbiosis.[7][8] A proven strategy to mitigate this is the co-administration of probiotics. Probiotics are beneficial bacteria that can help maintain or restore the balance of the gut microbiome.[3][9] Studies in dogs have shown that probiotic supplementation can support a healthier gut microbiome recovery following antibiotic treatment.[9]
Q6: When should we administer probiotics in relation to the Rufloxacin dose?
A6: While specific timing can depend on the probiotic strain, a general approach is to administer the probiotic several hours after the antibiotic dose. This temporal separation helps to minimize the direct bactericidal effect of the antibiotic on the probiotic bacteria, allowing them to colonize the gut.
Section 4: Ocular Toxicity (Retinopathy)
Q7: We are planning a study in cats. What are the specific risks regarding ocular toxicity?
A7: There is a significant, species-specific risk of irreversible retinal degeneration and blindness in cats treated with certain fluoroquinolones, particularly enrofloxacin, especially at higher doses.[10][11][12] This heightened susceptibility is due to a functional defect in the feline ABCG2 transporter protein at the blood-retinal barrier, which normally effluxes the drug.[12] This defect can lead to the accumulation of photoactive fluoroquinolones in the retina, causing phototoxicity and degeneration.[12]
Q8: How can we mitigate the risk of retinopathy in feline studies?
A8: The most critical mitigation strategy is strict adherence to recommended dosing guidelines.[10][12] Dose reduction should be strongly considered in geriatric cats or those with pre-existing renal or hepatic disease, as impaired drug elimination can increase plasma concentrations and risk.[11][12] If high doses are experimentally necessary, the risk of retinal damage must be considered a likely outcome.
Data Presentation: Summary Tables
Table 1: Summary of Potential Side Effects of Fluoroquinolones (like Rufloxacin) in Animal Studies
| Side Effect Category | Specific Manifestations | Commonly Affected Species / Conditions | Primary Mechanism | Potential Mitigation Strategy |
| Articular/Tendon | Arthropathy, chondrotoxicity, cartilage lesions, lameness | Juvenile/immature animals (rats, dogs)[1][2] | Magnesium (Mg²⁺) chelation in cartilage[2][5] | Magnesium & Vitamin E supplementation[1][6] |
| Gastrointestinal | Diarrhea, vomiting, decreased appetite, dysbiosis | General side effect across species[1] | Disruption of gut microbiota[7][9] | Probiotic co-administration[3][9] |
| Ocular | Retinal degeneration, blindness | Cats (species-specific risk)[10][12] | Defective ABCG2 transporter, drug accumulation[12] | Strict dose adherence, dose reduction in at-risk animals[11] |
| Central Nervous System | Seizures, convulsions, dizziness, lethargy | High doses, concomitant use with certain NSAIDs[2] | GABA receptor antagonism[2] | Dose optimization, avoid interacting drugs[2] |
| General Systemic | Oxidative stress, organ toxicity (liver, kidney) | High doses, long-term administration | Generation of Reactive Oxygen Species (ROS)[13] | Antioxidant supplementation (NAC, L-Carnitine, Co-Q10)[13][14] |
Table 2: Example Dosing for Mitigating Agents in Rat Models (Based on Ciprofloxacin Studies)
| Mitigating Agent | Experimental Dose & Administration | Target Side Effect | Reference Study |
| Magnesium & Vitamin E | Diet supplemented with 0.2% Mg and 200 mg/kg α-tocopherol acetate for 10 days prior to antibiotic. | Chondrotoxicity | Pfister et al., 2007[1][6] |
| L-Carnitine (LC) | 94.5 mg/kg/day, p.o. | Reproductive Toxicity / Oxidative Stress | Al-Snafi et al., 2020[13] |
| Co-Enzyme Q10 (Co-Q10) | 8.1 mg/kg/day, p.o. | Reproductive Toxicity / Oxidative Stress | Al-Snafi et al., 2020[13] |
Note: These doses are derived from studies using other fluoroquinolones and should be adapted and validated for specific this compound experimental designs.
Experimental Protocols
Protocol 1: Magnesium and Vitamin E Supplementation to Mitigate Chondrotoxicity
This protocol is adapted from studies that successfully reduced ciprofloxacin-induced cartilage lesions in juvenile rats.[1][6]
-
Animal Model: Juvenile Wistar rats (e.g., postnatal day 22 at the start of the diet).
-
Acclimatization: Acclimatize animals for at least 5 days upon arrival.
-
Group Division:
-
Group A: Control (Standard Diet + Rufloxacin)
-
Group B: Mg + Vit E Supplementation (Supplemented Diet + Rufloxacin)
-
Group C: Vehicle Control (Supplemented Diet + Saline)
-
-
Dietary Regimen:
-
Standard Diet: A standard rodent chow.
-
Supplemented Diet: A modified diet enriched with magnesium (e.g., 0.2% Mg) and Vitamin E (e.g., 200 mg/kg α-tocopherol acetate).
-
Administer the respective diets to the animal groups for 10 days prior to Rufloxacin administration.[1]
-
-
Rufloxacin Administration:
-
On day 11, administer the experimental dose of this compound (e.g., subcutaneously or orally) to Groups A and B.
-
Administer a vehicle control (e.g., saline) to Group C.
-
-
Endpoint Analysis:
-
Sacrifice animals at a predetermined time point (e.g., 48 hours after the final dose).[1]
-
Collect plasma and cartilage tissue for analysis of magnesium, calcium, and vitamin E concentrations.
-
Perform histopathological examination of knee joints to score for typical cartilage lesions (e.g., fissures, erosions, cell necrosis).
-
Protocol 2: Probiotic Co-administration to Prevent Gastrointestinal Dysbiosis
This is a general protocol for assessing the efficacy of probiotics in mitigating antibiotic-induced gut dysbiosis.[9]
-
Animal Model: Any species where GI side effects are a concern (e.g., dogs, mice).
-
Acclimatization & Baseline: Acclimatize animals and collect fecal samples to establish a baseline gut microbiome profile.
-
Group Division:
-
Group A: Rufloxacin Only
-
Group B: Rufloxacin + Probiotic
-
Group C: Placebo Control
-
-
Treatment Regimen (e.g., 14 days):
-
Group A: Administer the daily experimental dose of Rufloxacin.
-
Group B: Administer the daily Rufloxacin dose. Several hours later, administer the probiotic complex (e.g., containing Lactobacillus, Bifidobacterium strains).
-
Group C: Administer a placebo for both the antibiotic and the probiotic.
-
-
Monitoring:
-
Daily clinical monitoring for signs of GI distress (diarrhea, vomiting, appetite).
-
Record body weight regularly.
-
-
Endpoint Analysis:
Visualizations: Pathways and Workflows
Caption: Fluoroquinolone (FQ) chelates magnesium (Mg2+), causing chondrocyte damage.
Caption: Workflow for testing agents that mitigate Rufloxacin side effects.
Caption: Rufloxacin inhibits bacterial DNA gyrase and topoisomerase IV.
References
- 1. Diminished ciprofloxacin-induced chondrotoxicity by supplementation with magnesium and vitamin E in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. In vitro evidence for effects of magnesium supplementation on quinolone-treated horse and dog chondrocytes [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of fluoroquinolones and magnesium deficiency in murine limb bud cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diminished Ciprofloxacin-Induced Chondrotoxicity by Supplementation with Magnesium and Vitamin E in Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the Short-Term Use of Fluoroquinolone and β-Lactam Antibiotics on Mouse Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modifying the Intestinal Microbiota in Animals - Immune System - Merck Veterinary Manual [merckvetmanual.com]
- 9. Beneficial effects of probiotics on dysbiosis of gut microbiota induced by antibiotic treatment in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluoroquinolone-induced retinal degeneration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vetlexicon.com [vetlexicon.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Rufloxacin Hydrochloride Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of Rufloxacin hydrochloride against a panel of clinically significant bacterial isolates. Its performance is evaluated alongside other widely used fluoroquinolones, namely ciprofloxacin and levofloxacin, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers in the fields of microbiology, infectious diseases, and drug development.
Executive Summary
This compound, a long-acting fluoroquinolone, demonstrates notable in vitro activity against a range of Gram-negative and Gram-positive bacteria. This guide synthesizes available data on its efficacy, primarily focusing on Minimum Inhibitory Concentration (MIC) values, to offer a comparative perspective. While generally less potent than ciprofloxacin against many Gram-negative bacilli, Rufloxacin's pharmacokinetic profile, characterized by a long half-life, may offer clinical advantages. Its activity against Gram-positive organisms is variable. The following sections provide a detailed analysis of its antibacterial spectrum, supported by quantitative data and standardized experimental protocols.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound, ciprofloxacin, and levofloxacin against various clinical isolates. The data presented is a compilation from multiple in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies. MIC90 values, representing the concentration required to inhibit the growth of 90% of the tested isolates, are provided for a standardized comparison.
Table 1: In Vitro Activity Against Gram-Negative Clinical Isolates (MIC90 in µg/mL)
| Bacterial Species | Rufloxacin HCl | Ciprofloxacin | Levofloxacin |
| Escherichia coli | 0.5 - 8 | 0.015 - 16 | 0.03125 - 64 |
| Klebsiella pneumoniae | 0.5 - 8 | 0.047 - 32 | >32 |
| Enterobacter spp. | 0.5 - 8 | - | - |
| Pseudomonas aeruginosa | >64 | >32 | >32 |
Table 2: In Vitro Activity Against Gram-Positive Clinical Isolates (MIC90 in µg/mL)
| Bacterial Species | Rufloxacin HCl | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus (MSSA) | 2 - 8 | 0.5 | 0.25 |
| Staphylococcus aureus (MRSA) | 2 - 8 | 4.0 | - |
| Streptococcus pneumoniae | 4 - 64 | 2 - 3 | 1.5 |
Experimental Protocols
The following are detailed methodologies for two standard assays used to determine the in vitro antibacterial activity of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
a. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare a stock solution of this compound, ciprofloxacin, and levofloxacin at a concentration of 1000 µg/mL in a suitable solvent. Sterilize by filtration.
-
Bacterial Inoculum: From a pure, overnight culture of the test organism on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
b. Assay Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial stock solutions in CAMHB directly in the 96-well plates to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity) in the wells.
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
a. Preparation of Materials:
-
Antimicrobial Disks: Paper disks impregnated with a standardized concentration of this compound, ciprofloxacin, and levofloxacin.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Agar Medium: Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm in diameter).
b. Assay Procedure:
-
Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Disk Application: Aseptically apply the antimicrobial disks to the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measuring Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (e.g., from CLSI or EUCAST guidelines).
Mandatory Visualizations
Caption: Experimental workflow for determining antibacterial activity.
Caption: Mechanism of action of Rufloxacin and other fluoroquinolones.
Rufloxacin Hydrochloride vs. Other Fluoroquinolones for Respiratory Tract Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroquinolones are a critical class of broad-spectrum antibiotics frequently utilized in the management of respiratory tract infections (RTIs). Their mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, leads to bactericidal activity against a wide range of pathogens.[1] This guide provides an objective comparison of rufloxacin hydrochloride with other commonly prescribed fluoroquinolones for the treatment of RTIs, focusing on efficacy, safety, and pharmacokinetic/pharmacodynamic profiles, supported by experimental data.
Rufloxacin is a fluoroquinolone antibiotic with a long serum elimination half-life, suggesting the potential for once-daily dosing.[2] This characteristic, along with its penetration into respiratory tissues, makes it a subject of interest for the treatment of infections like acute exacerbations of chronic bronchitis (AECB) and community-acquired pneumonia (CAP). This guide will delve into comparative data to aid in the evaluation of its position among other fluoroquinolones.
Mechanism of Action
Fluoroquinolones exert their bactericidal effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones induce breaks in the bacterial DNA, ultimately leading to cell death.[1]
Comparative In-Vitro Activity
The in-vitro activity of an antibiotic is a key predictor of its clinical efficacy. The following table summarizes the minimum inhibitory concentration (MIC90) values of rufloxacin and other fluoroquinolones against common respiratory pathogens. Lower MIC90 values indicate greater in-vitro potency.
| Pathogen | Rufloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Streptococcus pneumoniae | >32 | 2 | 1 | 0.25 |
| Haemophilus influenzae | 0.5 | 0.03 | 0.06 | 0.06 |
| Moraxella catarrhalis | 1 | 0.03 | 0.06 | 0.06 |
Note: Data is compiled from multiple studies and should be interpreted with caution due to potential variations in testing methodologies.
Pharmacokinetic Profile
The pharmacokinetic properties of fluoroquinolones, particularly their concentration in respiratory tissues, are crucial for their effectiveness in treating RTIs. Rufloxacin exhibits a long half-life, which supports a once-daily dosing regimen.
| Parameter | Rufloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Half-life (t½) | ~28-35 hours | ~4 hours | ~6-8 hours | ~12 hours |
| Bioavailability | Good | ~70% | >99% | ~90% |
| Elimination | Renal and non-renal | Primarily renal | Primarily renal | Hepatic |
| Lung Tissue Penetration | High | Moderate | High | High |
Clinical Efficacy in Respiratory Tract Infections
Direct head-to-head clinical trials comparing this compound with other fluoroquinolones for respiratory tract infections are limited. However, data from studies comparing rufloxacin to other classes of antibiotics and comparative trials of other fluoroquinolones provide valuable context.
Acute Exacerbations of Chronic Bronchitis (AECB)
A double-blind, randomized, multicenter study compared two dosage regimens of once-daily rufloxacin with amoxicillin three times a day for 10 days in outpatients with AECB.
| Treatment Group | Clinical Success Rate | Bacteriological Eradication Rate (End of Treatment) |
| Rufloxacin (400 mg day 1, then 200 mg daily) | 94% | 93% |
| Rufloxacin (300 mg day 1, then 150 mg daily) | 95% | 95% |
| Amoxicillin (500 mg three times daily) | 98% | 91% |
Data Source: [8]
An open study on rufloxacin for AECB (400 mg on day 1, then 200 mg for 9 days) showed a clinical cure or improvement in 21 out of 22 evaluable patients. The predominant pathogens isolated were Streptococcus pneumoniae and Moraxella catarrhalis.[9]
Experimental Protocols
Study Design for Rufloxacin in Acute Exacerbations of Chronic Bronchitis
The following is a summarized methodology from a double-blind, randomized, multicenter comparative study:
-
Objective: To compare the efficacy and safety of two different once-daily dosage regimens of rufloxacin with amoxicillin three times daily in the treatment of outpatients with acute exacerbations of chronic bronchitis.
-
Patient Population: 192 outpatients with a clinical diagnosis of acute exacerbation of chronic bronchitis.
-
Treatment Arms:
-
Rufloxacin: 400 mg oral loading dose on day 1, followed by 200 mg orally once daily for 9 days.
-
Rufloxacin: 300 mg oral loading dose on day 1, followed by 150 mg orally once daily for 9 days.
-
Amoxicillin: 500 mg orally three times a day for 10 days.
-
-
Assessments:
-
Clinical: Evaluation of signs and symptoms at baseline, between days 3 and 5 of treatment, and at 1 and 8 days post-treatment. Clinical success was defined as cure or improvement.
-
Bacteriological: Sputum cultures were obtained at baseline, at the end of treatment, and at the 8-day post-treatment follow-up. Eradication was defined as the absence of the initial pathogen in post-treatment cultures.
-
-
Primary Endpoints: Clinical success rate and bacteriological eradication rate at the end of treatment.
-
Statistical Analysis: Comparison of success and eradication rates between the three treatment groups.
Safety and Tolerability
The safety profile is a critical consideration in the selection of an antibiotic. Fluoroquinolones as a class are associated with certain adverse events.
| Adverse Event Profile | Rufloxacin | Other Fluoroquinolones (General) |
| Common Adverse Events | Mild adverse events reported, including headache and dizziness.[9] In a comparative trial with amoxicillin, adverse events occurred in 11-13 patients on rufloxacin versus 8 on amoxicillin.[8] | Gastrointestinal (nausea, diarrhea), central nervous system (headache, dizziness), and skin reactions. |
| Serious Adverse Events | Data on serious adverse events specifically for rufloxacin in large-scale respiratory infection trials is limited. | Tendinopathy (including tendon rupture), peripheral neuropathy, and central nervous system effects. Some fluoroquinolones have been associated with QT interval prolongation. |
Discussion and Conclusion
This compound demonstrates in-vitro activity against key respiratory pathogens such as H. influenzae and M. catarrhalis, although its activity against S. pneumoniae appears to be lower than that of newer "respiratory fluoroquinolones" like levofloxacin and moxifloxacin.[1] Its long half-life is a significant pharmacokinetic advantage, allowing for once-daily dosing which can improve patient adherence.[2]
Clinical trial data in AECB suggests that rufloxacin has comparable efficacy to amoxicillin.[8] However, a notable observation from one study was a higher rate of bacteriological failure with pneumococcal infections in the rufloxacin groups compared to the amoxicillin group.[8] This aligns with the in-vitro data showing higher MICs for S. pneumoniae.
The safety profile of rufloxacin appears to be consistent with that of other fluoroquinolones, with generally mild to moderate adverse events reported in the available clinical trials.[8][9]
References
- 1. A multinational European survey on the in-vitro activity of rufloxacin and other comparative antibiotics on respiratory and urinary bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue penetration of rufloxacin, a long acting quinolone antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mona.uwi.edu [mona.uwi.edu]
- 4. Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple-dose pharmacokinetics of rufloxacin in patients with cirrhosis [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. The penetration of rufloxacin into sites of potential infection in the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Rufloxacin once daily in acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Rufloxacin and Ofloxacin Against Bacterial Pathogens
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the fluoroquinolone antibiotics Rufloxacin and Ofloxacin against a range of bacterial pathogens. The information presented is collated from scientific studies to support research and development efforts in the field of infectious diseases.
This guide summarizes the available in vitro activity data, details the experimental methodologies used for these assessments, and visualizes the mechanism of action of these antimicrobial agents.
Executive Summary
Ofloxacin generally demonstrates greater in vitro potency against a broad spectrum of bacterial pathogens compared to Rufloxacin. Data indicates that Minimum Inhibitory Concentration (MIC) values for Ofloxacin are consistently lower than those for Rufloxacin against many clinically relevant bacteria. While both are fluoroquinolones that target bacterial DNA gyrase and topoisomerase IV, the observed differences in their in vitro efficacy are significant. Rufloxacin's in vitro activity is reported to be lower than that of ofloxacin, ciprofloxacin, pefloxacin, and norfloxacin.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Rufloxacin and Ofloxacin against various Gram-positive and Gram-negative bacteria. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct side-by-side comparisons in a single study are limited, and thus, variations in experimental conditions between studies should be considered.
Table 1: In Vitro Activity of Rufloxacin and Ofloxacin against Gram-Positive Bacteria
| Bacterial Species | Rufloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 4 (98% inhibited)[1] | MIC90: 0.5[2] |
| Staphylococcus aureus (Methicillin-resistant) | 4 (87% inhibited)[1] | - |
| Coagulase-negative staphylococci | 4 (76% inhibited)[1] | MIC90: 0.5[2] |
| Streptococcus pneumoniae | - | MIC90: 2[2] |
| Streptococcus pyogenes | Not active | - |
| Enterococcus spp. | Little activity[1] | - |
Table 2: In Vitro Activity of Rufloxacin and Ofloxacin against Gram-Negative Bacteria
| Bacterial Species | Rufloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) |
| Enterobacteriaceae | 1 (98% inhibited)[1] | ≤2 (for nalidixic acid-resistant strains)[3] |
| Aeromonas hydrophila | 1 (92% inhibited)[1] | ≤0.03[3] |
| Acinetobacter spp. | 1 (65% inhibited)[1] | - |
| Pseudomonas aeruginosa | Little activity (29% inhibited at 2)[1] | MIC90: 4[2] |
| Haemophilus influenzae | - | ≤0.06[3] |
| Neisseria spp. | - | ≤0.06[3] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. Data for Rufloxacin is presented as the concentration inhibiting a percentage of isolates as direct MIC90 values were not consistently available in the reviewed literature.
Mechanism of Action
Both Rufloxacin and Ofloxacin are members of the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones disrupt the bacterial cell's ability to synthesize and repair DNA, ultimately leading to cell death.
Caption: Mechanism of action of fluoroquinolones.
Experimental Protocols
The in vitro activity of antimicrobial agents is primarily determined by measuring the Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for the key experiments cited in the comparative data.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of Rufloxacin and Ofloxacin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate. This creates a range of concentrations of each antibiotic.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
Agar Dilution Method
The agar dilution method is another standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding specific volumes of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension (typically resulting in 10^4 CFU per spot) is spotted onto the surface of each agar plate, including the control plate. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are examined for bacterial growth at the sites of inoculation. The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria.
Caption: Workflow for MIC determination by agar dilution.
References
- 1. Comparative activity of the new fluoroquinolone rufloxacin (MF 934) against clinical isolates of gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative in vitro activity of ofloxacin and selected ophthalmic antimicrobial agents against ocular bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative in-vitro activity of ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rufloxacin Hydrochloride and Amoxicillin for the Treatment of Bronchitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of rufloxacin hydrochloride, a fluoroquinolone antibiotic, and amoxicillin, a β-lactam antibiotic, in the treatment of bronchitis, particularly acute exacerbations of chronic bronchitis (AECB). The following sections present a synthesis of clinical trial data, experimental methodologies, and mechanisms of action to inform research and development in this therapeutic area.
Quantitative Data Summary
Clinical studies have compared the efficacy of rufloxacin and amoxicillin in treating acute exacerbations of chronic bronchitis. The data from a key double-blind, randomized, multicenter study is summarized below.[1][2]
| Outcome Measure | Rufloxacin (400mg loading, then 200mg daily) | Rufloxacin (300mg loading, then 150mg daily) | Amoxicillin (500mg three times daily) |
| Number of Patients | 64 | 63 | 65 |
| Clinical Success Rate | 94% | 95% | 98% |
| Bacteriological Success Rate (End of Treatment) | 93% | 95% | 91% |
| Bacteriological Success Rate (Follow-up) | 88% | 95% | 98% |
| Adverse Events | 11 patients | 13 patients | 8 patients |
Data from a double-blind, randomized, multicenter study comparing two dosage schedules of rufloxacin with amoxicillin for 10 days in outpatients with exacerbations of chronic bronchitis.[1][2]
Another multicenter study comparing a different fluoroquinolone, trovafloxacin, with amoxicillin for 5 days in patients with AECB showed similar clinical success rates at the end of therapy: 88% for trovafloxacin (200mg), 91% for trovafloxacin (100mg), and 89% for amoxicillin (500mg three times daily).[3]
Experimental Protocols
The methodologies employed in the key comparative clinical trials are crucial for interpreting the efficacy data.
Double-Blind, Randomized, Multicenter Comparative Study[1][2]
-
Objective: To compare the efficacy and safety of two different dosage regimens of rufloxacin administered once daily with amoxicillin administered three times a day for the treatment of outpatients with acute exacerbations of chronic bronchitis.
-
Study Design: A double-blind, randomized, multicenter clinical trial.
-
Patient Population: 192 outpatients diagnosed with an exacerbation of chronic bronchitis. Pre-treatment sputum cultures were positive for pathogens in 139 of these patients.
-
Treatment Arms:
-
Group 1: Rufloxacin - 400 mg single oral dose on day 1, followed by 200 mg once daily for the subsequent 9 days (n=64).
-
Group 2: Rufloxacin - 300 mg single oral dose on day 1, followed by 150 mg once daily for the subsequent 9 days (n=63).
-
Group 3: Amoxicillin - 500 mg orally three times a day for 10 days (n=65).
-
-
Assessments:
-
Clinical and bacteriological evaluations: Conducted before treatment initiation, between days 3 and 5 of the study, and at days 1 and 8 post-treatment.
-
Pathogen Identification: The most frequently isolated pathogens prior to treatment were Streptococcus pneumoniae, Moraxella catarrhalis, and Haemophilus influenzae.[1][2]
-
-
Outcome Measures:
-
Primary: Clinical success rate (cure or improvement) and bacteriological success rate (eradication of the initial pathogen).
-
Secondary: Incidence of adverse events.
-
Caption: Experimental workflow of the comparative clinical trial.
Mechanism of Action Signaling Pathways
The differing mechanisms of action of fluoroquinolones and β-lactam antibiotics are fundamental to understanding their antibacterial effects.
Rufloxacin (A Fluoroquinolone)
Fluoroquinolones, including rufloxacin, exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication.[4] They target DNA gyrase and topoisomerase IV, leading to breaks in the bacterial DNA and subsequent cell death.[4]
Caption: Mechanism of action of Rufloxacin.
Amoxicillin (A β-Lactam)
Amoxicillin, a penicillin-like antibiotic, functions by disrupting the synthesis of the bacterial cell wall.[5][6] It specifically inhibits the formation of peptidoglycan, a crucial component that provides structural integrity to the cell wall.[6] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[6]
References
- 1. Double-blind, comparative study of rufloxacin once daily versus amoxicillin three times a day in treatment of outpatients with exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind, comparative study of rufloxacin once daily versus amoxicillin three times a day in treatment of outpatients with exacerbations of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of acute exacerbations of chronic bronchitis: comparison of trovafloxacin and amoxicillin in a multicentre, double-blind, double-dummy study. Trovafloxacin Bronchitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antiinfectivemeds.com [antiinfectivemeds.com]
- 5. Amoxicillin: MedlinePlus Drug Information [medlineplus.gov]
- 6. nbinno.com [nbinno.com]
A Head-to-Head Clinical Trial Analysis: Rufloxacin vs. Norfloxacin for Urinary Tract Infections
In the landscape of fluoroquinolone antibiotics for the treatment of urinary tract infections (UTIs), rufloxacin and norfloxacin have been subjected to comparative clinical evaluation. This guide provides a detailed analysis of a head-to-head study investigating their efficacy and safety in the management of uncomplicated cystitis, offering valuable insights for researchers, scientists, and drug development professionals.
Efficacy in Uncomplicated Cystitis: A Comparative Overview
A key open, randomized clinical trial was conducted to compare the efficacy of a single 400 mg dose of rufloxacin against a standard 3-day course of norfloxacin (400 mg twice daily) in women with uncomplicated cystitis.[1][2] The study enrolled a total of 203 women, with 103 receiving rufloxacin and 100 receiving norfloxacin.[1][2] Of these, 156 patients were bacteriologically evaluable (82 in the rufloxacin group and 74 in the norfloxacin group).[1][2]
The primary efficacy endpoint was the bacteriological cure rate, assessed at the first follow-up visit 3 to 12 days after the initiation of treatment. The results demonstrated comparable efficacy between the two treatment regimens.
Table 1: Bacteriological Efficacy in Uncomplicated Cystitis [1][2]
| Treatment Group | Dosing Regimen | Number of Evaluable Patients | Bacteriological Cure Rate | Relapse Rate (at 4-6 weeks) |
| Rufloxacin | 400 mg, single dose | 82 | 94% | 5% (3 of 64) |
| Norfloxacin | 400 mg twice a day for 3 days | 74 | 99% | 4% (2 of 54) |
Long-term follow-up at 4 to 6 weeks post-treatment revealed low and similar relapse rates for both antibiotics, further supporting the comparable efficacy of the single-dose rufloxacin regimen to the multi-day norfloxacin course.[1][2]
Safety and Tolerability Profile
The safety profiles of both drugs were also evaluated, with adverse events being generally mild and transient. However, a higher incidence of adverse events, particularly those related to the central nervous system, was observed in the rufloxacin group.
Table 2: Adverse Events in Uncomplicated Cystitis Trial [1][2]
| Treatment Group | Number of Patients Reporting Adverse Events | Percentage of Patients | Total Number of Adverse Events | Most Frequent Adverse Events | Central Nervous System Adverse Events |
| Rufloxacin | 21 | 20% | 39 | Gastrointestinal | 15 events in 12 patients |
| Norfloxacin | 12 | 12% | 16 | Gastrointestinal | Not specified |
While gastrointestinal reactions were the most common adverse events for both drugs, the higher incidence of central nervous system effects with rufloxacin is a notable point of differentiation for clinicians and researchers.[1][2]
Experimental Protocols
The aforementioned clinical trial employed the following methodology:
Study Design: An open, randomized clinical trial.[1][2]
Patient Population: 203 women diagnosed with uncomplicated cystitis.[1][2]
Treatment Arms:
Efficacy Assessment:
-
Primary Endpoint: Bacteriological cure rate determined by urine culture at a follow-up visit 3 to 12 days after the start of treatment.
-
Secondary Endpoint: Relapse rate assessed at a long-term follow-up visit 4 to 6 weeks after treatment initiation.[1][2]
Pharmacodynamic Sub-study: A pharmacodynamic assessment was conducted in a subgroup of 35 patients. This involved measuring urine drug levels, the ratio of drug level to the minimum inhibitory concentration (MIC), and urine antibacterial activity 72 to 84 hours after starting treatment. The study found similar median urine levels (approximately 25 micrograms/ml) and urine antibacterial activity for both drugs against the initial bacterial isolates.[1][2]
Experimental Workflow
The logical flow of this comparative clinical trial can be visualized as follows:
Caption: Workflow of the comparative clinical trial of rufloxacin and norfloxacin.
Studies in Complicated Urinary Tract Infections
Conclusion
For uncomplicated cystitis in women, a single 400 mg dose of rufloxacin demonstrates comparable bacteriological efficacy to a 3-day course of 400 mg twice-daily norfloxacin.[1][2] Both treatments exhibit low relapse rates. However, the higher incidence of adverse events, particularly those affecting the central nervous system, with rufloxacin warrants careful consideration in clinical practice and further investigation in drug development. The absence of direct comparative studies in complicated UTIs highlights a gap in the current understanding of the relative therapeutic value of these two fluoroquinolones in a broader patient population. Future research should focus on more detailed safety profiling and direct comparisons in more severe or complex urinary tract infections.
References
A Comparative Analysis of Rufloxacin Cross-Resistance with Other Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of rufloxacin, a fluoroquinolone antibiotic, against various bacterial isolates, with a particular focus on cross-resistance patterns observed with other quinolones such as ciprofloxacin, norfloxacin, and ofloxacin. The data presented is compiled from several in vitro studies to offer a comprehensive overview for research and drug development purposes.
Quantitative Data Summary: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the comparative in vitro activity of rufloxacin and other quinolone antibiotics against a range of Gram-positive and Gram-negative bacteria. The data includes Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values are the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterium | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Enterobacteriaceae | Rufloxacin | - | ≤1 | Highly effective, inhibiting 98% of isolates at 1 mg/L.[1] |
| Ciprofloxacin | - | - | Rufloxacin MICs are generally 4-16 times higher.[1] | |
| Norfloxacin | - | - | Rufloxacin MICs are generally 4-16 times higher.[1] | |
| Pseudomonas aeruginosa | Rufloxacin | - | >2 | Little activity; only 29% of isolates inhibited by 2 mg/L.[1] |
| Ciprofloxacin | - | ≤2 | 95-96% of isolates inhibited by 2 mg/L.[1] | |
| Norfloxacin | - | ≤2 | 95-96% of isolates inhibited by 2 mg/L.[1] | |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | Rufloxacin | - | ≤4 | 98% of strains required 4 mg/L for inhibition.[1] |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Rufloxacin | - | ≤4 | 87% of strains required 4 mg/L for inhibition.[1] |
| Coagulase-Negative Staphylococci | Rufloxacin | - | ≤4 | 76% of strains required 4 mg/L for inhibition.[1] |
| Aeromonas hydrophila | Rufloxacin | - | ≤1 | 92% of isolates inhibited by 1 mg/L.[1] |
| Acinetobacter spp. | Rufloxacin | - | ≤1 | 65% of strains inhibited by 1 mg/L.[1] |
Mechanisms of Quinolone Resistance and Cross-Resistance
Quinolone resistance primarily arises from mutations in the genes encoding their target enzymes, DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE). These mutations typically occur within a specific region known as the quinolone resistance-determining region (QRDR). The accumulation of these mutations leads to decreased binding affinity of the quinolone to its target, resulting in reduced susceptibility.
Cross-resistance between different quinolones is a common phenomenon. Strains that develop resistance to one quinolone, through target site mutations, often exhibit decreased susceptibility to other quinolones. The extent of cross-resistance can vary depending on the specific mutations and the chemical structure of the quinolone. For instance, the MIC values for rufloxacin are generally 4 to 16 times higher than those of ciprofloxacin and norfloxacin against many bacteria.[1]
Another significant mechanism contributing to quinolone resistance is the overexpression of efflux pumps. These are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.
Caption: Primary mechanisms leading to quinolone resistance and subsequent cross-resistance.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro susceptibility testing. The following are detailed methodologies for key experiments cited in the referenced studies.
Minimum Inhibitory Concentration (MIC) Determination
a. Broth Microdilution Method:
This is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Solutions: Stock solutions of rufloxacin, ciprofloxacin, norfloxacin, and other quinolones are prepared according to the manufacturer's instructions. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotics. The plates are then incubated at 35-37°C for 16-20 hours.
-
Reading and Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
b. Agar Dilution Method:
This method involves incorporating the antibiotic directly into the agar medium.
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific concentration of the quinolone antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate. The plates are incubated at 35-37°C for 16-20 hours.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Identification of Resistance Mechanisms
a. DNA Sequencing of the Quinolone Resistance-Determining Region (QRDR):
This method is used to identify specific mutations in the gyrA, gyrB, parC, and parE genes that are associated with quinolone resistance.
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolates using a commercial DNA extraction kit or standard protocols.
-
PCR Amplification: The QRDRs of the target genes are amplified using specific primers and Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified PCR products are purified and then sequenced using an automated DNA sequencer.
-
Sequence Analysis: The obtained DNA sequences are compared to the wild-type sequences of the respective genes to identify any nucleotide changes that result in amino acid substitutions.
Caption: A typical workflow for investigating cross-resistance between quinolone antibiotics.
References
Comparative Effectiveness of Rufloxacin Hydrochloride in Different Infection Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Rufloxacin hydrochloride against other key fluoroquinolones—ciprofloxacin, ofloxacin, and norfloxacin. The data presented is compiled from various preclinical and clinical studies to aid in the evaluation of this compound for potential research and development applications.
Executive Summary
This compound is a fluoroquinolone antibacterial agent with a broad spectrum of activity. A key differentiating feature of Rufloxacin is its pharmacokinetic profile, characterized by a long elimination half-life, which allows for once-daily dosing. In various infection models, this compound has demonstrated comparable efficacy to other widely used fluoroquinolones. This guide synthesizes available data to provide a comparative overview of its performance.
In Vitro Antibacterial Activity
The in vitro activity of this compound has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) for Rufloxacin and comparator fluoroquinolones against common respiratory and urinary pathogens.
Table 1: Comparative In Vitro Activity Against Respiratory Pathogens
| Organism | Rufloxacin (mg/L) | Ciprofloxacin (mg/L) | Moxifloxacin (mg/L) | Levofloxacin (mg/L) |
| Streptococcus pneumoniae | 2 | 2 | 0.38 | 2 |
| Haemophilus influenzae | ≤1 | 0.032 | - | - |
| Moraxella catarrhalis | ≤1 | 0.032 | - | - |
Note: Data compiled from multiple sources.[1][2]
Table 2: Comparative In Vitro Activity Against Urinary Tract Pathogens
| Organism | Rufloxacin (mg/L) | Ciprofloxacin (mg/L) | Norfloxacin (mg/L) | Ofloxacin (mg/L) |
| Escherichia coli | - | ≤0.25 | ≤0.5 | ≤0.5 |
| Klebsiella pneumoniae | - | ≤0.25 | ≤1 | ≤0.5 |
| Proteus mirabilis | - | ≤0.25 | ≤1 | ≤1 |
| Pseudomonas aeruginosa | >128 | ≤1 | ≤4 | ≤4 |
Note: Data compiled from multiple sources. Rufloxacin generally shows lower in vitro activity against Pseudomonas aeruginosa compared to ciprofloxacin.
In Vivo Efficacy in Preclinical Infection Models
The therapeutic efficacy of this compound has been assessed in various animal models of infection. These studies provide valuable insights into its in vivo performance compared to other fluoroquinolones.
Systemic Infection Models (Murine)
Respiratory Infection Models (Rat)
While direct comparative studies of Rufloxacin in a rat respiratory infection model were not identified in the reviewed literature, studies on ciprofloxacin in a Pseudomonas aeruginosa pneumonia model in rats have been conducted. In these models, ciprofloxacin (50mg/kg) significantly reduced the bacterial load in the lungs.[5][6] The long half-life and favorable tissue penetration of Rufloxacin suggest it may be effective in such models, though direct comparative data is needed.
Subcutaneous Infection Models (Guinea Pig)
Detailed comparative efficacy studies of Rufloxacin in a guinea pig subcutaneous infection model were not found in the reviewed literature. However, the guinea pig is a well-established model for various bacterial and fungal skin infections.[7][8] Ofloxacin has been shown to be effective in a guinea pig model of Legionella pneumophila pneumonia, demonstrating good tissue penetration.[9][10] Given the pharmacokinetic similarities, it is plausible that Rufloxacin would also be effective in a subcutaneous infection model.
Clinical Efficacy in Humans
Clinical trials have been conducted to evaluate the effectiveness of this compound in treating various infections in humans, particularly urinary tract infections.
Table 3: Comparative Clinical Efficacy in Urinary Tract Infections
| Infection Type | Rufloxacin Regimen | Comparator Regimen | Bacteriological Cure Rate (Rufloxacin) | Bacteriological Cure Rate (Comparator) | Reference |
| Acute Uncomplicated Pyelonephritis | 200 mg once daily for 10 days (after 400 mg loading dose) | Ciprofloxacin 500 mg twice daily for 10 days | 55.6% | 58.8% | [11] |
| Uncomplicated Cystitis | 400 mg single dose | Norfloxacin 400 mg twice daily for 3 days | 94% | 99% | [12] |
In a study on acute uncomplicated pyelonephritis, once-daily Rufloxacin was found to be a good alternative to twice-daily ciprofloxacin, with comparable clinical success rates (74% for Rufloxacin vs. 71% for ciprofloxacin).[11] For uncomplicated cystitis, a single dose of Rufloxacin demonstrated high efficacy, comparable to a 3-day course of norfloxacin.[12]
Experimental Protocols
Murine Systemic Infection Model (General Protocol)
This protocol is a generalized representation based on common practices in fluoroquinolone efficacy studies.[4][13]
Rat Respiratory Infection Model (General Protocol)
This protocol is based on established methods for inducing respiratory infections in rats for antibiotic efficacy studies.[5][6]
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
Conclusion
This compound demonstrates comparable efficacy to other commonly used fluoroquinolones in various infection models. Its long half-life, allowing for once-daily dosing, presents a potential advantage in clinical settings. While in vitro activity against some pathogens may be lower than that of newer fluoroquinolones, its pharmacokinetic and pharmacodynamic properties contribute to its in vivo effectiveness. Further head-to-head in vivo comparative studies in standardized respiratory and systemic infection models would be beneficial to more definitively position this compound among the available fluoroquinolone therapies.
References
- 1. mona.uwi.edu [mona.uwi.edu]
- 2. researchgate.net [researchgate.net]
- 3. In vivo effects of rufloxacin and ciprofloxacin on T-cell subsets and tumor necrosis factor production in mice infected with Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of a refined rat model of respiratory infection with Pseudomonas aeruginosa and the effect of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Guinea Pig as a Model of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapeutic efficacy of ofloxacin against experimental pneumonia with Pseudomonas aeruginosa in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro activity of levofloxacin against clinical isolates of Legionella spp, its pharmacokinetics in guinea pigs, and use in experimental Legionella pneumophila pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rufloxacin once daily versus ciprofloxacin twice daily in the treatment of patients with acute uncomplicated pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-dose rufloxacin versus 3-day norfloxacin treatment of uncomplicated cystitis: clinical evaluation and pharmacodynamic considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Validating the Mechanism of Action of Rufloxacin Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings related to the mechanism of action of Rufloxacin hydrochloride, a fluoroquinolone antibiotic. By presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document aims to offer a comprehensive resource for validating and comparing its performance against other quinolones.
Mechanism of Action: Targeting Bacterial DNA Topoisomerases
This compound, a synthetic quinoline derivative, exerts its antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, this compound stabilizes it, leading to the accumulation of double-strand DNA breaks.[2] This disruption of DNA integrity triggers a cascade of cellular responses, ultimately resulting in bacterial cell death.[2]
Comparative Antibacterial Potency
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Rufloxacin and Other Fluoroquinolones
| Bacterial Species | Rufloxacin MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Norfloxacin MIC (mg/L) | Reference |
| Enterobacteriaceae | 1 | 0.06 - 0.25 | 0.12 - 0.5 | [3] |
| Staphylococcus spp. | 4 | 0.25 - 0.5 | 0.5 - 1 | [3] |
| Pseudomonas aeruginosa | >16 | 0.5 - 1 | 1 - 2 | [3] |
Note: The MIC values of rufloxacin for most bacteria were reported to be 4-16 times higher than those of ciprofloxacin and norfloxacin, indicating lower in vitro potency.[3]
To provide a framework for the expected range of enzymatic inhibition for fluoroquinolones, the following table presents IC50 values for other well-characterized members of this class against DNA gyrase and topoisomerase IV from Enterococcus faecalis.
Table 2: Inhibitory Concentration (IC50) of Various Fluoroquinolones against DNA Gyrase and Topoisomerase IV from Enterococcus faecalis
| Fluoroquinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | Reference |
| Ciprofloxacin | 27.8 | 9.30 | [4] |
| Levofloxacin | 28.1 | 8.49 | [4] |
| Gatifloxacin | 5.60 | 4.24 | [4] |
| Sparfloxacin | 25.7 | 19.1 | [4] |
| Tosufloxacin | 11.6 | 3.89 | [4] |
| Sitafloxacin | 1.38 | 1.42 | [4] |
Experimental Protocols
Validating the mechanism of action of this compound and other quinolones involves specific in vitro assays to measure their inhibitory effects on DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Test compound (this compound) and control inhibitor (e.g., Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO).
-
Stop solution/Loading dye: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol.
-
Agarose (1%)
-
TAE or TBE buffer
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel electrophoresis apparatus and imaging system.
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the 5X assay buffer, relaxed plasmid DNA, and the desired concentration of the test or control inhibitor.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with the DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band relative to the control to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Topoisomerase IV Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA)
-
5X Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM potassium glutamate, 6 mM MgCl₂, 1 mM DTT, and 1 mM ATP.
-
Test compound (this compound) and control inhibitor (e.g., Ciprofloxacin) dissolved in a suitable solvent.
-
Stop solution/Loading dye: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol.
-
Agarose (1%)
-
TAE or TBE buffer
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel electrophoresis apparatus and imaging system.
Procedure:
-
Set up reaction mixtures on ice containing the 5X assay buffer, kDNA, and various concentrations of the test or control inhibitor.
-
Start the reaction by adding topoisomerase IV enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.
-
Stain the gel and visualize the DNA bands under UV light.
-
The inhibition of decatenation is observed as a decrease in the amount of released minicircles. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of fluoroquinolone action and a typical experimental workflow for its validation.
Caption: Fluoroquinolone mechanism of action.
Caption: In vitro enzyme inhibition assay workflow.
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Rufloxacin (MF-934): in vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Fluoroquinolones: A Spotlight on Rufloxacin
This guide provides a critical review of the fluoroquinolone class of antibiotics, with a specific focus on rufloxacin. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of rufloxacin's performance against other alternatives, supported by experimental data and detailed methodologies.
Introduction to Fluoroquinolones
Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have been widely used in clinical practice for various infections.[1][2] The first quinolone, nalidixic acid, was discovered in 1962, and subsequent structural modifications, notably the addition of a fluorine atom at position C-6, led to the development of the more potent fluoroquinolones, such as norfloxacin.[] These agents exert concentration-dependent bactericidal activity and are unique in that they are the only class of antibiotics that directly inhibit bacterial DNA synthesis.[4][5]
General Mechanism of Action
Fluoroquinolones function by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5][6][7]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[8][9] Inhibition of DNA gyrase is the primary mechanism of action against most Gram-negative bacteria.[][10]
-
Topoisomerase IV: This enzyme is responsible for decatenating interlinked daughter DNA molecules following replication, allowing for the segregation of chromosomes into daughter cells.[8][9] Topoisomerase IV is the main target for fluoroquinolones in many Gram-positive bacteria.[][10][11]
By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to bacterial cell death.[4][8][12]
Mechanisms of Bacterial Resistance
Resistance to fluoroquinolones has emerged and become common in several bacterial pathogens, primarily through two mechanisms.[12]
-
Target Enzyme Alterations: Chromosomally mediated mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common resistance mechanism.[1] These mutations, often occurring in a specific domain known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the drug to the enzyme-DNA complex.[12][13] High-level resistance often involves sequential mutations in both target enzymes.[13]
-
Decreased Drug Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones through either decreased drug influx or increased active efflux.[12] Efflux pumps, which are membrane proteins that actively transport a wide range of substrates (including fluoroquinolones) out of the cell, can confer low-level resistance and facilitate the selection of higher-level resistance mutations.[]
-
Plasmid-Mediated Resistance: Acquired resistance genes on plasmids can also contribute.[12] These include qnr genes, which produce proteins that protect the target enzymes from quinolone action, and genes encoding modifying enzymes or mobile efflux pumps.[12]
A Critical Look at Rufloxacin
Rufloxacin (MF-934) is a tricyclic fluoroquinolone developed in the late 1980s.[14][15] While it shares the core mechanism of action with other fluoroquinolones, its pharmacokinetic profile and spectrum of activity present a unique case for review.[8][16]
Antimicrobial Spectrum
Rufloxacin demonstrates good in vitro activity against members of the Enterobacteriaceae family and some staphylococci.[15][17] However, its potency is generally lower than that of other widely used fluoroquinolones like ciprofloxacin and norfloxacin, with MIC values often being 4 to 16 times higher.[17] A significant limitation of rufloxacin is its poor activity against Pseudomonas aeruginosa, enterococci, and xanthomonads.[17][18]
Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Rufloxacin and Other Fluoroquinolones
| Organism | Rufloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
|---|---|---|---|---|
| Escherichia coli | 1.0[17] | ≤0.025[19] | ≤0.25[20] | ≤0.25[20] |
| Klebsiella pneumoniae | 1.0[17] | ≤0.1[19] | 0.5 | N/A |
| Enterobacteriaceae (general) | 1.0[17] | N/A | N/A | N/A |
| Pseudomonas aeruginosa | >16[17] | 2.0[17] | N/A | N/A |
| Staphylococcus aureus (MSSA) | 4.0[17] | 0.2[19] | N/A | N/A |
| Staphylococcus aureus (MRSA) | 4.0[17] | N/A | N/A | N/A |
| Enterococcus faecalis | >16[17] | 0.39[19] | N/A | N/A |
Pharmacokinetics and Pharmacodynamics
The most distinguishing feature of rufloxacin is its pharmacokinetic profile, characterized by a remarkably long elimination half-life.[21][22] This allows for once-daily dosing, a potential advantage over older fluoroquinolones requiring more frequent administration.[23] It is well-absorbed orally and achieves high concentrations in various tissues, including prostatic tissue, bronchial mucosa, and inflammatory fluid.[14][22] Despite its lower in vitro potency (higher MICs), these favorable pharmacokinetic properties—particularly the long half-life and high tissue penetration—can result in in vivo efficacy comparable to agents like ciprofloxacin for certain infections, such as respiratory and subcutaneous infections in animal models.[15]
The key pharmacodynamic parameter for fluoroquinolones is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC).[24][25] An AUC24/MIC ratio of >125 is generally predictive of clinical cure for Gram-negative infections.[10][25] For rufloxacin, its long half-life contributes to a large AUC, which may compensate for its higher MIC values against susceptible pathogens.
Table 2: Comparative Pharmacokinetic Parameters of Rufloxacin and Other Fluoroquinolones
| Parameter | Rufloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
|---|---|---|---|---|
| Elimination Half-life (t½) | 29.5 - 44.0 h[21][26] | 3 - 5 h | 6 - 8 h | 12 h |
| Time to Peak (Tmax) | 2 - 4 h[21][26] | 1 - 2 h | 1 - 2 h | 0.5 - 4 h |
| Volume of Distribution (Vd) | 111 - 139 L[21][26] | 2 - 3 L/kg | ~1.1 L/kg | 1.7 - 2.7 L/kg |
| Renal Excretion (% of dose) | 36 - 51%[21][26] | 40 - 50% | 70 - 85% | ~20% |
| Dosing Frequency | Once daily[23] | Twice daily | Once daily | Once daily |
Note: Values for comparator drugs are typical ranges from general pharmacology literature.[27]
Clinical Use and Adverse Effects
Rufloxacin has been used to treat infections of the genitourinary, gastrointestinal, and respiratory tracts.[14] However, its use has been largely discontinued in most parts of the world, with exceptions in a few countries.[14][28] This is due to concerns about its comparatively inferior antimicrobial spectrum and a higher incidence of neuropsychiatric adverse effects, particularly insomnia, compared to other fluoroquinolones.[14]
Common adverse effects are similar to the fluoroquinolone class and include gastrointestinal issues (nausea, vomiting), CNS effects (headache, dizziness), and skin reactions.[14][29] Like all fluoroquinolones, it carries a risk for more serious side effects such as tendonitis and tendon rupture, especially in older patients or those taking corticosteroids.[16][29][30]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fluoroquinolone in a suitable solvent. Make serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test organism on an appropriate agar plate overnight. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye. Include a growth control (no antibiotic) and a sterility control (no bacteria) well.
Time-Kill Assay
Objective: To assess the rate and extent of bactericidal activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in logarithmic growth phase in a suitable broth (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Drug Exposure: Add the fluoroquinolone to the bacterial culture at a predetermined concentration (e.g., 1x, 2x, 4x the MIC). Include a growth control flask without any antibiotic.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial tenfold dilutions of each sample in sterile saline to neutralize the antibiotic's effect. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration and the control. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is typically considered bactericidal.
In Vivo Efficacy Study (Mouse Systemic Infection Model)
Objective: To evaluate the therapeutic efficacy of an antimicrobial agent in a live animal model of infection.
Methodology:
-
Animal Model: Use a standardized strain of mice (e.g., BALB/c or ICR).[31][32] Animals should be housed according to institutional guidelines.
-
Infection: Challenge mice with a lethal or sublethal dose of the pathogenic bacteria via an appropriate route (e.g., intraperitoneal or subcutaneous injection).[19][31] The inoculum size should be predetermined to cause a consistent infection endpoint (e.g., mortality within 96 hours for untreated controls).[33]
-
Treatment Groups: Randomly assign infected mice to different treatment groups:
-
Vehicle control (placebo).
-
Rufloxacin at various doses.
-
Comparator fluoroquinolone(s) at various doses.
-
-
Drug Administration: Administer the drugs at a specified time post-infection (e.g., 2 hours) via a clinically relevant route, typically oral gavage for fluoroquinolones.[19][31] Dosing may be single or multiple over a set period (e.g., twice daily for 7 days).
-
Monitoring: Observe the animals daily for a defined period (e.g., 14-21 days) for signs of morbidity and mortality.
-
Data Analysis: The primary endpoint is typically the survival rate. The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from death, can be calculated.[32] Statistical analysis (e.g., Kaplan-Meier survival curves with log-rank test) is used to compare the efficacy between treatment groups.
Conclusion
Rufloxacin represents an interesting case study within the fluoroquinolone class. Its defining characteristic is a long pharmacokinetic half-life, which allows for convenient once-daily dosing.[21] However, this advantage is offset by a less potent and narrower in vitro antimicrobial spectrum compared to workhorse fluoroquinolones like ciprofloxacin and newer generation agents.[17] Furthermore, a higher incidence of certain adverse effects has limited its clinical utility, leading to its withdrawal from many markets.[14] For drug development professionals, the story of rufloxacin underscores the critical interplay between pharmacokinetics and pharmacodynamics; while a long half-life is desirable, it cannot fully compensate for deficiencies in intrinsic potency against key pathogens. Future development in this class should continue to aim for a balanced profile of potent, broad-spectrum activity, favorable pharmacokinetics, and a high safety threshold.
References
- 1. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. researchgate.net [researchgate.net]
- 7. urology-textbook.com [urology-textbook.com]
- 8. What is the mechanism of Rufloxacin Hydrochloride? [synapse.patsnap.com]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Fluoroquinolones Based on Pharmacokinetic... [lebbyac.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Side effects and Uses of Rufloxacin_Chemicalbook [chemicalbook.com]
- 15. Rufloxacin (MF-934): in vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is this compound used for? [synapse.patsnap.com]
- 17. Comparative activity of the new fluoroquinolone rufloxacin (MF 934) against clinical isolates of gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Penetration of Rufloxacin into the Cerebrospinal Fluid in Patients with Inflamed and Uninflamed Meninges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo antibacterial efficacies of CFC-222, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. karger.com [karger.com]
- 22. A new tricyclic fluoroquinolone, rufloxacin (MF-934), with interesting antibacterial and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Multiple-dose pharmacokinetics and safety of rufloxacin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rufloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 29. What are the side effects of this compound? [synapse.patsnap.com]
- 30. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vivo efficacy of fluoroquinolones against systemic tularaemia infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In vivo antibacterial activity of chinfloxacin, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Rufloxacin Hydrochloride
For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of Rufloxacin hydrochloride in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel.
This compound is a fluoroquinolone antibiotic that requires careful handling due to its potential health hazards.[1][2] It is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][3][4]
Hazard Identification and Quantitative Data
Proper risk assessment begins with understanding the substance's hazardous properties. The following table summarizes the key toxicological data for this compound.
| Hazard Classification | Data | Species | Reference |
| Acute Oral Toxicity | LD50: 501 mg/kg | Rat | [1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | N/A | [3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | N/A | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | N/A | [3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is crucial to minimize exposure. The following PPE is mandatory when handling this compound.
Primary Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] For procedures that may generate dust, a chemical fume hood is required.[4]
Personal Protective Equipment:
-
Eye and Face Protection:
-
Hand Protection:
-
Wear impermeable gloves, such as nitrile gloves.[4][7] Due to a lack of specific testing data, it is recommended to consult the glove manufacturer's chemical resistance guide.[1]
-
Double gloving is recommended when handling the pure substance or during compounding activities.[8] The inner glove should be tucked under the lab coat sleeve, and the outer glove should go over the sleeve.
-
Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if they become contaminated or damaged.[9]
-
-
Body Protection:
-
Respiratory Protection:
Standard Operating Procedure for Handling this compound
The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Receiving and Unpacking:
-
Inspect the package for any signs of damage upon arrival.
-
Don appropriate PPE (gloves and lab coat) before opening the package in a designated receiving area.
-
Verify that the container is sealed and labeled correctly.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep it away from strong acids, bases, oxidizing agents, and reducing agents.[1]
-
Recommended storage temperature is 4°C for the solid material.[7]
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound inside a chemical fume hood to minimize dust inhalation.[4]
-
Use non-sparking tools.[5]
-
Clean the weighing area and any equipment used with a suitable detergent or solvent after use.[10]
Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, prepare the solution in a chemical fume hood.
Experimental Use:
-
Always wear the full required PPE during experimental procedures involving this compound.
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1][11]
Emergency Procedures and Disposal Plan
Spills and Accidental Release:
-
Minor Spills:
-
Evacuate personnel from the immediate area.[3]
-
Ensure adequate ventilation.[3]
-
Wearing full PPE, including respiratory protection if dust is present, gently cover the spill with an absorbent material to avoid raising dust.[3]
-
Collect the material using appropriate tools and place it in a suitable, closed container for disposal.[3][5]
-
Clean the spill area thoroughly with a suitable detergent and water.[10]
-
-
Major Spills:
-
Evacuate the laboratory immediately and notify the appropriate safety personnel.
-
Restrict access to the area.
-
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][5][7]
-
If on Skin: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water.[3][5] If skin irritation occurs, seek medical attention.[11]
-
If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
If Inhaled: Move the person to fresh air.[3][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5][11]
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[4]
-
The material should be disposed of by a licensed chemical waste disposal company.[4][5]
-
Do not allow the product or its containers to enter drains or waterways.[3][4]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, it should be disposed of as chemical waste.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. pccarx.com [pccarx.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
